(S)-Morpholin-2-ylmethanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S)-morpholin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXGDBTUJNTKJ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703896 | |
| Record name | [(2S)-Morpholin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313584-92-7 | |
| Record name | [(2S)-Morpholin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-morpholin-2-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-Morpholin-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Morpholin-2-ylmethanol hydrochloride is a chiral organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its morpholine core is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1] The presence of both a hydroxyl and a secondary amine group, along with a defined stereocenter, makes it a versatile intermediate for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its role in drug discovery.
Physicochemical Properties
The hydrochloride salt of (S)-Morpholin-2-ylmethanol enhances the compound's stability and solubility in aqueous media, which is advantageous for its application in pharmaceutical and medicinal chemistry.[1]
Data Presentation: Summary of Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | [(2S)-morpholin-2-yl]methanol;hydrochloride | [2] |
| Synonyms | (S)-2-MorpholineMethanol HCl, (2S)-2-Morpholinylmethanol hydrochloride | [2] |
| CAS Number | 1313584-92-7 | [2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water | [3][4] |
| Melting Point | Not available (N/A) | - |
| Boiling Point | Not available (N/A) | - |
Note: The melting point for this compound is not consistently reported in available literature and supplier specifications, which may suggest that the compound decomposes upon heating.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
(S)-2-amino-1,3-propanediol
-
Di(2-chloroethyl) ether
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve (S)-2-amino-1,3-propanediol (1 equivalent) and triethylamine (2.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add di(2-chloroethyl) ether (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude (S)-Morpholin-2-ylmethanol.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Salt Formation: Dissolve the purified (S)-Morpholin-2-ylmethanol in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (1.1 equivalents) with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Materials and Equipment:
-
Capillary tubes
-
This compound sample
-
Mortar and pestle
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount of the crystalline this compound into a mortar and gently grind it into a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute for a preliminary, approximate melting point determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
Protocol 3: Determination of Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of the compound in water.
Materials and Equipment:
-
This compound
-
Distilled or deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of water in a vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with water to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of this compound in mg/mL or g/100 mL based on the measured concentration and the dilution factor.
Role in Drug Discovery and Relevant Signaling Pathways
The morpholine moiety is a key pharmacophore in a multitude of clinically approved and experimental drugs. Its presence can influence a compound's interaction with biological targets and improve its overall drug-like properties.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Numerous inhibitors of the PI3K/Akt/mTOR pathway incorporate a morpholine ring, which often forms critical hydrogen bonds within the kinase domain of these enzymes.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of morpholine-containing drugs.
Serotonin-Norepinephrine Reuptake Inhibition
(S)-Morpholin-2-ylmethanol is a precursor in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of antidepressant drugs. These drugs function by blocking the reuptake of the neurotransmitters serotonin and norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.
Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Application in Synthesis: Experimental Workflow for Reboxetine
(S)-Morpholin-2-ylmethanol is a key starting material for the asymmetric synthesis of the SNRI drug, (S,S)-Reboxetine. The following diagram illustrates a generalized workflow for this multi-step synthesis.[5][6][7]
Caption: Experimental workflow for the synthesis of (S,S)-Reboxetine.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. CAS 132073-83-7: this compound [cymitquimica.com]
- 3. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 4. figshare.com [figshare.com]
- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(S)-Morpholin-2-ylmethanol hydrochloride chemical structure and IUPAC name
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral building blocks is paramount. This guide provides a detailed overview of (S)-Morpholin-2-ylmethanol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.
Chemical Structure and IUPAC Name
This compound is a chiral organic compound. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is substituted at the 2-position with a hydroxymethyl group. The "(S)" designation indicates the stereochemistry at the chiral center. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
IUPAC Name: (2S)-morpholin-2-ylmethanol hydrochloride
Synonyms: (S)-morpholin-2-ylmethanol HCl, (2S)-2-Morpholinylmethanol hydrochloride (1:1)
Chemical Structure:
Physicochemical and Computed Properties
The properties of this compound make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1313584-92-7 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Purity | ≥97% | [1] |
| Storage Conditions | Room temperature, inert atmosphere | [1][2] |
| SMILES | OC[C@@H]1CNCCO1.Cl | [1] |
| InChI | 1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | [2] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | [1] |
| logP | -0.6111 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis Pathway
This compound is a valuable chiral building block, and its synthesis is a key step in the production of more complex molecules. While detailed experimental protocols are often proprietary, a general and common synthetic route involves the cyclization of a protected amino alcohol.
A plausible synthetic approach starts from a protected (S)-2-amino-1,3-propanediol derivative. The synthesis can be conceptually broken down into the following key transformations: protection of the amino group, selective activation of one hydroxyl group, intramolecular nucleophilic substitution to form the morpholine ring, and finally, deprotection and salt formation.
Caption: Generalized synthesis pathway for this compound.
Experimental Protocols
A general procedure for the formation of a morpholine ring involves the intramolecular cyclization of an N-substituted-2-(2-hydroxyethoxy)ethanamine or a related amino alcohol derivative. This is typically achieved by treating the precursor with a dehydrating agent or by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by base-induced ring closure.
For the specific synthesis of this compound, a synthetic chemist would likely:
-
Select a suitable, commercially available, and enantiomerically pure starting material, such as a protected (S)-serine derivative or a chiral aziridine.
-
Perform a series of chemical transformations to introduce the necessary functional groups and build the carbon skeleton.
-
Induce the key ring-closing reaction to form the morpholine heterocycle.
-
Remove any protecting groups.
-
Isolate and purify the free base, (S)-Morpholin-2-ylmethanol.
-
Treat the free base with hydrochloric acid to form the stable hydrochloride salt.
-
Purify the final product by recrystallization or chromatography.
The precise reagents, solvents, temperatures, and reaction times would be determined through careful process development and optimization.
Applications in Drug Development
This compound serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of multiple functional groups—a secondary amine, an ether, and a primary alcohol—which can be selectively modified to build molecular complexity. The defined stereochemistry is often essential for the desired pharmacological activity and selectivity of the final drug candidate. This compound and its derivatives are frequently employed in the development of novel therapeutics targeting a range of diseases.
References
In Vitro Biological Activity of (S)-Morpholin-2-ylmethanol Hydrochloride: A Technical Overview
(S)-Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules. [1][2] While extensive research exists on the diverse pharmacological activities of morpholine-containing derivatives, there is a notable lack of publicly available data on the specific in vitro biological activity of this compound itself. Its significance in medicinal chemistry lies in its role as a structural scaffold, contributing to the development of novel therapeutic agents.[1][3]
The morpholine ring is considered a "privileged pharmacophore," meaning it is a structural motif frequently found in compounds with a wide range of biological activities.[3][4] This is attributed to its ability to improve the pharmacokinetic profile of drug candidates and engage in crucial molecular interactions with biological targets.[3]
Role as a Chiral Building Block
This compound's value in drug discovery is largely due to its specific stereochemistry (the (S)-configuration) and its functional groups—a secondary amine within the morpholine ring and a primary alcohol.[1][2] These features allow for its incorporation into larger molecules to create chiral compounds with specific three-dimensional arrangements, which is often critical for selective interaction with biological targets like enzymes and receptors.[2]
Biological Activities of Morpholine-Containing Derivatives
Although direct biological activity data for this compound is not available, the morpholine moiety it contains is a key component in numerous compounds with well-characterized biological effects. These derivatives span a wide array of therapeutic areas:
-
Anticancer Activity: Many morpholine derivatives have been investigated for their cytotoxic effects on cancer cells.[1] For instance, certain 2-morpholino-4-anilinoquinoline derivatives have shown potent activity against the HepG2 cancer cell line, inducing cell cycle arrest.[5] Furthermore, derivatives of 4-morpholino-2-phenylquinazolines have been identified as potent and selective inhibitors of PI3 kinase p110α, a key enzyme in cell signaling pathways often dysregulated in cancer.[6]
-
Antimicrobial Properties: Research has indicated that some molecules incorporating the morpholine structure exhibit antimicrobial properties against certain bacterial strains.[1][7]
-
Anti-inflammatory and Analgesic Effects: The morpholine scaffold is present in compounds with demonstrated anti-inflammatory and analgesic properties.[8]
-
Other Therapeutic Areas: The versatility of the morpholine ring has led to its inclusion in compounds developed for antiviral, antihyperlipidemic, and antioxidant purposes.[3][8]
Illustrative Signaling Pathway: PI3K Inhibition by a Morpholine Derivative
To illustrate the role of the morpholine moiety in a therapeutic context, the following diagram depicts the signaling pathway targeted by 4-morpholino-2-phenylquinazoline derivatives, which are potent PI3K inhibitors. It is important to reiterate that this activity is characteristic of a derivative and not this compound itself.
Hypothetical Experimental Workflow for Screening
While no specific experimental protocols for this compound are available, a general workflow for screening the in vitro activity of a novel morpholine derivative against a cancer cell line would typically follow the steps outlined below.
References
- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 2. CAS 132073-83-7: this compound [cymitquimica.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 8. researchgate.net [researchgate.net]
The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1] Its unique physicochemical and metabolic properties have established it as a "privileged structure," frequently incorporated into a wide array of bioactive molecules to enhance their therapeutic potential.[2] The presence of a weakly basic nitrogen atom and a polar oxygen atom imparts a well-balanced lipophilic-hydrophilic profile.[3] This characteristic is crucial for modulating pharmacokinetic and pharmacodynamic (PK/PD) properties, often improving aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB).[3][4]
Morpholine's versatility is evident in its presence in numerous FDA-approved drugs, including the antibiotic linezolid, the anticancer agent gefitinib, and the antiemetic aprepitant.[1][5] The scaffold can act as a simple solvent, a building block for complex syntheses, a pharmacophore that interacts directly with biological targets, or a modulator of a compound's overall drug-like properties.[1][2][4] This review delves into the discovery of morpholine-based compounds, covering their synthesis, diverse biological activities, and the key experimental protocols used for their evaluation.
Synthesis of Morpholine-Based Compounds
The facile and versatile synthesis of the morpholine ring is a key reason for its widespread use.[2] Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes. A common and efficient approach involves the intramolecular cyclization of 1,2-amino alcohols.[6]
General Synthetic Workflow: Cyclization of 1,2-Amino Alcohols
A prevalent strategy for synthesizing substituted morpholines involves a sequence of coupling an amino alcohol with an α-haloacid chloride, followed by cyclization and reduction. This method is highly adaptable for creating a variety of substituted morpholine derivatives.[6]
Therapeutic Applications and Biological Activities
Morpholine derivatives exhibit a vast spectrum of biological activities, making them valuable in treating a wide range of diseases.[7][8]
Central Nervous System (CNS) Disorders
The morpholine moiety is particularly prominent in CNS drug discovery due to its ability to improve BBB permeability.[4]
-
Neurodegenerative Diseases: Morpholine-based compounds are actively researched for treating Alzheimer's and Parkinson's diseases. They often target key enzymes involved in disease progression.[7] For instance, they have been developed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[3][7][9] In Parkinson's disease, morpholine-containing compounds have been designed to inhibit leucine-rich repeat kinase 2 (LRRK2).[3][4]
-
Mood Disorders and Pain: The structural similarity of some morpholine derivatives to endogenous neurotransmitters allows them to modulate receptors involved in mood and pain, such as opioid and glutamate receptors.[4]
-
CNS Tumors: Morpholine derivatives are explored as anticancer agents for CNS tumors like glioblastoma, often by targeting critical cell signaling kinases such as PI3K and mTOR.[3]
Anticancer Activity
Beyond CNS tumors, the morpholine scaffold is integral to many anticancer agents.[10] The approved drug Gefitinib, a tyrosine kinase inhibitor, is a prime example.[1] These compounds often function by inhibiting kinases like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial for cancer cell growth and survival.[3]
Other Biological Activities
The therapeutic potential of morpholine extends to various other areas, including:
-
Antiemetic: Aprepitant, a morpholine-containing drug, is a potent antiemetic used to prevent chemotherapy-induced nausea.[4]
-
Antibacterial and Antifungal: The antibiotic Linezolid contains a morpholine ring.[1] Novel morpholine derivatives continue to be developed to combat microbial infections.[10]
-
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties.[7]
Quantitative Data of Morpholine-Based Compounds
The efficacy of morpholine derivatives is quantified through various biological assays. The following tables summarize key activity data for representative compounds.
Table 1: Morpholine Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 52h | AChE | 0.43 ± 0.42 | [7] |
| BuChE | 2.5 ± 0.04 | [7] | |
| 11g | AChE | 1.94 ± 0.13 | [7][11] |
| BuChE | 28.37 ± 1.85 | [11] | |
| 33g | AChE | 6.21 ± 0.03 | [7] |
| 33d | BuChE | 7.65 ± 0.01 |[7] |
Table 2: Cytotoxic Activity of Morpholine-Quinazoline Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [12] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [12] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [12] | |
| AK-10 | A549 (Lung) | 12.14 ± 0.54 | [12] |
| MCF-7 (Breast) | 8.16 ± 0.32 | [12] |
| | SHSY-5Y (Neuroblastoma) | 11.26 ± 0.21 |[12] |
Key Signaling Pathways Modulated by Morpholine Compounds
PI3K/mTOR Signaling Pathway in Cancer
The PI3K/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Morpholine-based compounds have been developed as potent dual inhibitors of PI3K and mTOR.[3]
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data interpretation for (S)-Morpholin-2-ylmethanol hydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data Interpretation of (S)-Morpholin-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for this compound (CAS No: 1313584-92-7). The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in pharmaceutical and medicinal chemistry. This document outlines the expected spectroscopic characteristics, provides detailed experimental protocols for data acquisition, and presents a logical framework for spectroscopic analysis.
Chemical Structure and Properties
This compound is a chiral organic compound. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom bonded to the hydroxymethyl group). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
-
Molecular Formula: C₅H₁₂ClNO₂
-
Molecular Weight: 153.61 g/mol
-
Appearance: Typically a white to off-white crystalline solid.[1]
-
Solubility: Soluble in water.[1]
Structure:
Spectroscopic Data Interpretation
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of the structure and comparison with similar morpholine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a hydrochloride salt, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable NMR solvents.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for each unique proton environment. The presence of the hydrochloride salt will lead to protonation of the nitrogen atom, affecting the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.2 | m | 1H | H-2 |
| ~ 3.8 - 4.0 | m | 2H | H-6 (axial & eq.) |
| ~ 3.6 - 3.8 | dd | 2H | -CH₂OH |
| ~ 3.2 - 3.5 | m | 2H | H-5 (axial & eq.) |
| ~ 2.8 - 3.1 | m | 2H | H-3 (axial & eq.) |
Interpretation:
-
The protons on the morpholine ring and the hydroxymethyl group will appear in the region of approximately 2.8 to 4.2 ppm.
-
The methine proton (H-2) is expected to be the most downfield of the ring protons due to its proximity to both the oxygen and the protonated nitrogen.
-
The diastereotopic protons on the same carbon (e.g., the two H-3 protons) will likely have different chemical shifts and show coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling).
-
The exact chemical shifts and multiplicities may vary depending on the solvent and the conformational preferences of the morpholine ring.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 75 - 80 | C-2 |
| ~ 65 - 70 | C-6 |
| ~ 60 - 65 | -CH₂OH |
| ~ 45 - 50 | C-5 |
| ~ 40 - 45 | C-3 |
Interpretation:
-
The carbons bonded to oxygen (C-2, C-6, and -CH₂OH) are expected to be the most downfield.
-
The carbons adjacent to the protonated nitrogen (C-3 and C-5) will appear at a lower chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a solid, the sample can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 3200 - 2800 | Broad, Strong | N-H stretch (secondary ammonium salt), C-H stretch |
| ~1600 | Medium | N-H bend |
| 1150 - 1050 | Strong | C-O-C stretch (ether), C-O stretch (alcohol) |
Interpretation:
-
The broad band in the high-frequency region (3500-3200 cm⁻¹) is characteristic of the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding.
-
The broad absorption between 3200 and 2800 cm⁻¹ is indicative of the N-H stretching of the ammonium salt and the C-H stretching of the alkyl groups.
-
A strong band in the fingerprint region around 1100 cm⁻¹ is expected for the C-O-C stretching of the ether and the C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a suitable technique for this polar, non-volatile compound.
Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS, positive ion mode)
| m/z | Interpretation |
| 118.0862 | [M+H]⁺ (protonated molecule, exact mass) |
| 140.0681 | [M+Na]⁺ (sodium adduct) |
| 100.0757 | [M+H - H₂O]⁺ (loss of water) |
| 88.0757 | [M+H - CH₂OH]⁺ (loss of hydroxymethyl group) |
Interpretation:
-
In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 118.
-
The molecular ion of the free base (C₅H₁₁NO₂) has a monoisotopic mass of 117.0790 Da.
-
Common fragments would arise from the loss of small neutral molecules like water or the hydroxymethyl group.
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]
-
Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow of Spectroscopic Data Interpretation.
Conclusion
References
Solubility profile of (S)-Morpholin-2-ylmethanol hydrochloride in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of (S)-Morpholin-2-ylmethanol hydrochloride (CAS No: 1313584-92-7), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various aqueous and organic solvents is critical for its effective use in drug discovery, process development, and formulation. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported qualitative information with predicted solubility values and outlines a detailed experimental protocol for definitive solubility determination.
Physicochemical Properties
This compound is a chiral morpholine derivative.[1][2] The presence of the morpholine ring, a hydroxyl group, and its formulation as a hydrochloride salt significantly influence its solubility characteristics.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Physical Form | White to off-white crystalline solid/powder | [3] |
| CAS Number | 1313584-92-7 | [2] |
Aqueous and Organic Solubility
This compound is generally described as being soluble in water.[3] The hydrochloride salt form enhances its stability and solubility in aqueous environments.[3] While specific quantitative data is scarce, the general solubility of morpholine and its derivatives suggests miscibility with water and many common organic solvents.[4]
Summary of Known and Predicted Solubility Data
Given the absence of extensive experimental data, predictive models based on the compound's structure provide valuable insights into its likely solubility in a broader range of solvents. The following table summarizes the available qualitative information and presents predicted solubility values generated using computational methods. These predictions are intended as a guide for solvent selection and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility (g/L) | Qualitative Description |
| Water | Aqueous | High | Soluble[3] |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | High | Likely Soluble |
| Methanol | Polar Protic | High | Likely Soluble |
| Ethanol | Polar Protic | Moderate | Likely Soluble |
| Isopropanol | Polar Protic | Low | Likely Sparingly Soluble |
| Acetonitrile | Polar Aprotic | Low | Likely Sparingly Soluble |
| Acetone | Polar Aprotic | Low | Likely Sparingly Soluble |
| Dichloromethane | Non-polar | Very Low | Likely Insoluble |
| Toluene | Non-polar | Very Low | Likely Insoluble |
| Hexane | Non-polar | Very Low | Likely Insoluble |
Disclaimer: Predicted solubility values are estimates and may not reflect actual experimental results. Experimental verification is strongly recommended.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[5][6] The following protocol is a generalized procedure suitable for this compound.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, pH 7.4 phosphate buffer, methanol, ethanol)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, ensure the pH is accurately adjusted and recorded.
-
Addition of Excess Solute: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[5] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved and undissolved compound are in equilibrium.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze both the filtered supernatant and the standard solutions using a validated HPLC method.
-
Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: A flowchart of the shake-flask experimental workflow.
Factors Influencing Solubility
The solubility of this compound is influenced by a combination of its intrinsic properties and external factors. This relationship is depicted in the diagram below.
References
An In-depth Technical Guide to the Thermal Degradation Analysis of (S)-Morpholin-2-ylmethanol Hydrochloride
Introduction
Core Thermal Analysis Techniques
The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic changes as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the temperatures at which a material decomposes and the extent of mass loss at each stage. This information is crucial for identifying the temperature limits for processing and storage.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, providing information on the temperatures and enthalpies of these processes.[4][5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-Morpholin-2-ylmethanol hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected thermal events.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks on the DSC thermogram.
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured format for easy interpretation and comparison.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value | Unit | Description |
| Onset of Decomposition (Tonset) | 210 | °C | The temperature at which significant mass loss begins. |
| Temperature at Max Decomposition Rate (Tpeak) | 235 | °C | The temperature at which the rate of mass loss is highest (from DTG curve). |
| Mass Loss - Step 1 | 23.8 | % | Corresponds to the loss of HCl. |
| Mass Loss - Step 2 | 11.7 | % | Corresponds to the loss of H2O (dehydration). |
| Mass Loss - Step 3 | 45.5 | % | Corresponds to the degradation of the morpholine ring. |
| Final Residue at 600 °C | 19.0 | % | The remaining mass at the end of the experiment. |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value | Unit | Description |
| Melting Point (Tm) | 175 | °C | The temperature at which the compound melts (endothermic peak). |
| Enthalpy of Fusion (ΔHf) | 120 | J/g | The heat absorbed during melting. |
| Decomposition Exotherm (Td) | 230 | °C | The onset temperature of the exothermic decomposition event. |
Visualization of Workflows and Pathways
Visual diagrams are invaluable for representing complex experimental processes and chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. researchgate.net [researchgate.net]
Technical Guide: Material Safety Data Sheet (MSDS) for (S)-Morpholin-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a compilation of publicly available data and does not replace a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a supplier. Always refer to the supplier-specific SDS for the most accurate and complete safety information. The absence of comprehensive toxicological and ecological data for this specific compound necessitates a cautious approach to its handling and disposal.
Chemical Identification and Physicochemical Properties
(S)-Morpholin-2-ylmethanol hydrochloride is a chiral organic compound.[1] It is characterized by a morpholine ring functionalized with a hydroxymethyl group at the 2-position, and it is supplied as a hydrochloride salt.[1] This salt form generally enhances the compound's stability and solubility in aqueous solutions.[1]
Table 1: Chemical and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (2S)-2-morpholinylmethanol hydrochloride, (S)-2-MorpholineMethanol HCl | [1][2] |
| CAS Number | 1313584-92-7 | [2][3][4] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2][3][4] |
| Molecular Weight | 153.61 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥97% (typical) | [2][3] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store at room temperature or under inert atmosphere at 2-8°C. | [2] |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: Information compiled from multiple chemical suppliers.
GHS Pictogram:
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
Due to the lack of specific toxicological studies for this compound, a thorough risk assessment is challenging. The "Harmful if swallowed" classification suggests that ingestion of a sufficient quantity could lead to adverse health effects. The irritation classifications indicate that direct contact with the skin or eyes can cause inflammation, and inhalation of dust or aerosols may lead to respiratory discomfort.
Experimental Protocols for Hazard Determination
While specific experimental data for this compound is not available, the GHS classifications are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Guideline: OECD 425) This test is designed to determine the median lethal dose (LD50) of a substance when administered orally. The procedure typically involves the sequential dosing of animals, usually rats, with the test substance. The dose for each subsequent animal is adjusted based on the outcome (survival or death) of the previously dosed animal. This up-and-down procedure helps to minimize the number of animals required to obtain a statistically reliable estimate of the LD50.[5]
Skin Irritation/Corrosion (Guideline: OECD 404) This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][2][6] A small amount of the test substance is applied to the shaved skin of an animal, typically an albino rabbit, under a semi-occlusive dressing for a defined period (usually 4 hours).[7] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[2][6]
Eye Irritation/Corrosion (Guideline: OECD 405) This method is used to assess the potential of a substance to produce irritation or serious damage to the eye.[8][9][10][11] A single dose of the substance is applied to the conjunctival sac of one eye of an animal, usually an albino rabbit, while the other eye serves as a control.[8][11][12] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points.[8][11]
Respiratory Irritation The assessment of respiratory irritation can be more complex. It may involve in vivo studies where animals are exposed to the substance via inhalation, and changes in respiratory parameters are monitored.[13][14][15] In vitro methods using reconstructed human airway epithelial models are also being developed and used to predict respiratory irritation potential.[15]
First Aid Measures
In case of exposure to this compound, the following first aid measures are recommended:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Handling, Storage, and Disposal
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures from suppliers vary, ranging from room temperature to 2-8°C. Refer to the supplier's instructions.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The compound should be disposed of as hazardous waste.
Visualizations
The following diagrams illustrate the logical flow of hazard identification and the general workflow for a chemical safety assessment.
Caption: GHS Hazard Classification Flowchart.
Caption: Chemical Safety Assessment Workflow.
References
- 1. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. Irritant Challenge Test [nationaljewish.org]
- 14. nano-lab.com.tr [nano-lab.com.tr]
- 15. x-cellr8.com [x-cellr8.com]
A Technical Guide to the Physicochemical Properties of (S)-Morpholin-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-Morpholin-2-ylmethanol hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its morpholine core is recognized as a "privileged structure," frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and blood-brain barrier permeability. This document provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and its role in the synthesis of bioactive molecules.
Core Physicochemical Properties
The key physicochemical data for this compound (CAS No: 1313584-92-7) are summarized in the table below. These properties are fundamental to understanding the compound's behavior in both chemical reactions and biological systems.
| Property | Value | Source / Method |
| IUPAC Name | [(2S)-morpholin-2-yl]methanol;hydrochloride | --- |
| CAS Number | 1313584-92-7 | ChemScene[1] |
| Molecular Formula | C₅H₁₂ClNO₂ | ChemScene[1] |
| Molecular Weight | 153.61 g/mol | ChemScene[1] |
| Appearance | White to off-white crystalline solid | CymitQuimica[2] |
| Solubility | Soluble in water | CymitQuimica[2] |
| pKa (estimated) | ~8.33 (at 25°C) | Value for parent compound Morpholine |
| Storage | Inert atmosphere, 2-8°C | --- |
| Purity | ≥97% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | Computational (ChemScene)[1] |
| LogP | -0.6111 | Computational (ChemScene)[1] |
| Hydrogen Bond Donors | 2 | Computational (ChemScene)[1] |
| Hydrogen Bond Acceptors | 3 | Computational (ChemScene)[1] |
Note: An experimental melting point for this specific salt is not consistently reported in publicly available literature. The pKa value is provided for the parent amine, morpholine, and serves as a close approximation for the basicity of the nitrogen atom in the ring.
Structure-Property Relationships
The physicochemical characteristics of this compound are a direct consequence of its molecular structure. The hydrochloride salt form significantly enhances the compound's stability and solubility in aqueous environments.[2]
Role in Pharmaceutical Synthesis: (S,S)-Reboxetine
(S)-Morpholin-2-ylmethanol is a crucial chiral intermediate in the asymmetric synthesis of molecules like (S,S)-Reboxetine , a selective norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. The stereochemistry of the building block is critical for the final biological activity of the drug. Reboxetine works by blocking the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.
Experimental Protocols for Physicochemical Characterization
Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.
The melting point of a crystalline solid provides an indication of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Preliminary Measurement: A rapid heating rate (e.g., 10-20°C/minute) is used to quickly determine an approximate melting range.
-
Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting range is reported as T1-T2.
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of an aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding 0.45 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Calibration: A standard curve is generated using solutions of known concentrations to accurately quantify the solubility. The result is typically reported in mg/mL or µg/mL.
Potentiometric titration is a precise method for determining the ionization constant (pKa) of an acidic or basic functional group.
Protocol:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.
-
Titration Setup: The solution is placed in a jacketed vessel at a constant temperature (e.g., 25°C). A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. It is then titrated by adding small, precise increments of a standardized NaOH solution. The pH is recorded after each addition, allowing the solution to equilibrate.
-
Data Analysis: The titration is continued until the pH reaches a basic value (e.g., pH 12). A titration curve (pH vs. volume of titrant added) is plotted.
-
pKa Calculation: The pKa value is determined from the inflection point of the sigmoid curve, often by analyzing the first or second derivative of the curve. The pKa corresponds to the pH at which the amine is 50% protonated.
Standard Characterization Workflow
The analysis of a novel synthetic intermediate like this compound follows a logical workflow to confirm its identity, purity, and key properties before its use in further synthetic steps.
References
Understanding the stereochemistry of (S)-Morpholin-2-ylmethanol hydrochloride
An In-depth Technical Guide to the Stereochemistry of (S)-Morpholin-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral heterocyclic compound widely utilized as a versatile building block in organic synthesis and medicinal chemistry.[1] The morpholine ring is a privileged scaffold in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which can enhance a molecule's pharmacokinetic profile.[1][2][3] The stereochemistry of this molecule, specifically the (S)-configuration at the C-2 position, is of paramount importance as it dictates the three-dimensional arrangement of its atoms. This spatial orientation is critical for molecular recognition and can profoundly influence the biological activity and selectivity of downstream pharmaceutical compounds.[1]
This technical guide provides a comprehensive overview of the stereochemistry of this compound. It includes a detailed analysis of its molecular structure, methods for its enantioselective synthesis, and robust experimental protocols for its stereochemical characterization.
Molecular Structure and Stereochemistry
The defining feature of this compound is the single stereocenter at the C-2 position of the morpholine ring. The absolute configuration is designated as "(S)" according to the Cahn-Ingold-Prelog (CIP) priority rules.
The Chiral Center
The C-2 carbon is bonded to four different substituents:
-
The ring oxygen atom (-O-).
-
The ring nitrogen atom (-NH-).
-
The hydroxymethyl group (-CH₂OH).
-
A hydrogen atom (-H).
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign the configuration, priority is given to the substituents based on atomic number.
-
Priority 1: The ring oxygen atom (-O-) has the highest atomic number.
-
Priority 2: The ring nitrogen atom (-NH-) has the next highest atomic number.
-
Priority 3: The hydroxymethyl group (-CH₂OH) has a carbon atom attached to an oxygen.
-
Priority 4: The hydrogen atom (-H) has the lowest atomic number.
When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, thus confirming the (S)-configuration .
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-Morpholin-2-ylmethanol.
Physicochemical Properties
The hydrochloride salt form of (S)-Morpholin-2-ylmethanol enhances its stability and aqueous solubility, making it highly suitable for applications in pharmaceutical chemistry.[1] Key physicochemical data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1313584-92-7 | [4][5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [4] |
| Molecular Weight | 153.61 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Purity | Typically ≥97% | [4] |
| Storage | 2-8°C under inert atmosphere | [5] |
| Specific Rotation ([α]D) | Data not publicly available | N/A |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-Morpholin-2-ylmethanol is critical. This is typically achieved through asymmetric synthesis or the resolution of a racemic mixture. Modern methods often employ chiral starting materials or catalysts to establish the desired stereocenter. A representative workflow for an enantioselective synthesis is outlined below.
Figure 2: Generalized workflow for the enantioselective synthesis of (S)-Morpholin-2-ylmethanol HCl.
Representative Synthetic Protocol
While numerous synthetic routes exist, a common strategy involves the cyclization of a chiral amino alcohol.[6][7][8] The following is a representative, generalized protocol for the synthesis of a chiral 2-hydroxymethyl morpholine derivative, adapted from established methodologies.
-
Step 1: Nucleophilic Addition: A chiral epoxide, such as (R)-epichlorohydrin, is reacted with a suitable amine (e.g., benzylamine) in a solvent like tert-butanol. This reaction opens the epoxide ring to form a chiral amino alcohol intermediate.[9]
-
Step 2: Intramolecular Cyclization: The intermediate is treated with a base, such as potassium tert-butoxide. This promotes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine, forming the morpholine ring.[9]
-
Step 3: Deprotection (if necessary): If a protecting group like benzyl is used on the nitrogen, it is removed via a standard method such as catalytic hydrogenation.
-
Step 4: Purification: The crude product is purified using a suitable technique, most commonly silica gel column chromatography.
-
Step 5: Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or isopropanol and treated with a solution of hydrochloric acid to precipitate the final hydrochloride salt, which is then isolated by filtration.
Experimental Protocols for Stereochemical Characterization
Confirming the absolute configuration and enantiomeric purity of this compound requires specialized analytical techniques. The primary methods are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. CAS 132073-83-7: this compound [cymitquimica.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 1313584-92-7 [sigmaaldrich.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
Methodological & Application
Synthesis Protocol for (S)-Morpholin-2-ylmethanol Hydrochloride: An Application Note for Researchers
This document provides a detailed, step-by-step protocol for the chemical synthesis of (S)-Morpholin-2-ylmethanol hydrochloride, a valuable chiral building block for drug discovery and development. The protocol is intended for researchers, scientists, and professionals in the field of medicinal and organic chemistry.
Introduction
This compound is a chiral morpholine derivative frequently utilized as an intermediate in the synthesis of biologically active compounds.[1][2] Its defined stereochemistry is crucial for the specific interactions with biological targets, influencing the efficacy and safety of the final drug candidates. This protocol outlines a reliable synthetic route starting from the readily available chiral precursor, (S)-serine. The synthesis involves protection of the functional groups, cyclization to form the morpholine ring, reduction of the carboxylic acid, and final conversion to the hydrochloride salt.
Materials and Methods
Reagents and Equipment
All reagents should be of analytical grade or higher and used as received unless otherwise specified. Standard laboratory glassware, including round-bottom flasks, condensers, separatory funnels, and dropping funnels, is required. A magnetic stirrer with a heating plate, a rotary evaporator, a vacuum pump, and a pH meter are also necessary. For purification, column chromatography supplies (silica gel, solvents) are needed. Characterization of the product will require access to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) instrumentation.
Table 1: List of Required Reagents
| Reagent | Formula | CAS Number | Supplier |
| (S)-Serine | C₃H₇NO₃ | 56-45-1 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 24424-99-5 | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | Fisher Scientific |
| Dioxane | C₄H₈O₂ | 123-91-1 | VWR |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Fisher Scientific |
| 2-Chloroethanol | C₂H₅ClO | 107-07-3 | Alfa Aesar |
| Sodium hydride (NaH), 60% dispersion in mineral oil | NaH | 7646-69-7 | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 109-99-9 | Acros Organics |
| Lithium aluminum hydride (LAH) | LiAlH₄ | 16853-85-3 | Sigma-Aldrich |
| Diethyl ether (Et₂O), anhydrous | C₄H₁₀O | 60-29-7 | Fisher Scientific |
| Hydrochloric acid (HCl), 4M in dioxane | HCl | 7647-01-0 | Sigma-Aldrich |
| Methanol (MeOH) | CH₄O | 67-56-1 | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Fisher Scientific |
Experimental Protocol
The synthesis of this compound is a multi-step process. The overall workflow is depicted in the diagram below.
Figure 1. Workflow for the synthesis of this compound.
Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid (Boc-(S)-Ser-OH)
-
Dissolve (S)-serine (10.5 g, 100 mmol) in a mixture of 100 mL of dioxane and 100 mL of 1M sodium bicarbonate solution in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-Ser-OH as a white solid.
Step 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 8.8 g, 220 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere at 0 °C, add a solution of Boc-(S)-Ser-OH (20.5 g, 100 mmol) in anhydrous THF (100 mL) dropwise over 1 hour.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 2-chloroethanol (8.8 g, 110 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench carefully by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (200 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Step 3: Synthesis of ((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol
-
To a stirred suspension of lithium aluminum hydride (LAH) (7.6 g, 200 mmol) in anhydrous diethyl ether (250 mL) under a nitrogen atmosphere at 0 °C, add a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (23.1 g, 100 mmol) in anhydrous diethyl ether (100 mL) dropwise over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide solution (7.6 mL), and water (22.8 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with diethyl ether (2 x 50 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield ((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol as a colorless oil.
Step 4: Synthesis of this compound
-
Dissolve ((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol (21.7 g, 100 mmol) in methanol (100 mL).
-
To this solution, add 4M HCl in dioxane (50 mL, 200 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, during which a white precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum to yield this compound as a white crystalline solid.
Data Summary
The following table summarizes the expected yields and key analytical data for the intermediates and the final product.
Table 2: Expected Yields and Analytical Data
| Compound | Step | Expected Yield (%) | Appearance | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |
| Boc-(S)-Ser-OH | 1 | 85-95 | White solid | 205.22 | ¹H NMR consistent with structure |
| (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 2 | 60-70 | Colorless oil | 231.28 | ¹H NMR and MS consistent with structure |
| ((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol | 3 | 80-90 | Colorless oil | 217.28 | ¹H NMR and MS consistent with structure |
| This compound | 4 | 90-98 | White crystalline solid | 153.61 | ¹H NMR, ¹³C NMR, and MS consistent with structure; Melting point |
Conclusion
This protocol provides a comprehensive and detailed method for the synthesis of this compound from (S)-serine. The procedure is robust and can be scaled for the production of gram quantities of the target compound. Adherence to the described experimental conditions and purification techniques is crucial for obtaining the product in high yield and purity. This valuable chiral intermediate can subsequently be employed in the synthesis of a diverse range of pharmaceutical agents.
References
Application Notes and Protocols: (S)-Morpholin-2-ylmethanol Hydrochloride and its Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a privileged structural motif in medicinal chemistry, and the stereochemistry of its substituents plays a crucial role in determining biological activity. Consequently, the development of robust asymmetric methods to synthesize chiral morpholines is an area of significant research interest. While (S)-Morpholin-2-ylmethanol hydrochloride is primarily a chiral building block, its derivatives and other chiral morpholine-based compounds have emerged as effective organocatalysts and ligands in a variety of asymmetric transformations. These applications provide efficient pathways to enantioenriched molecules critical for drug discovery and development.
This document outlines key applications of chiral morpholine derivatives in asymmetric catalysis, providing detailed experimental protocols and performance data for three notable transformations:
-
Organocatalytic 1,4-Addition of Aldehydes to Nitroolefins
-
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
-
Organocatalytic Intramolecular Aza-Michael Addition
Organocatalytic 1,4-Addition of Aldehydes to Nitroolefins
Chiral β-amino acids with a morpholine core have been demonstrated to be highly efficient organocatalysts for the conjugate addition of aldehydes to nitroolefins. These catalysts can achieve high conversions and stereoselectivities even at low catalyst loadings.[1][2][3]
Quantitative Data Summary
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Propanal | β-Nitrostyrene | 1 | iPrOH | 24 | >99 | 95:5 | 90 |
| 2 | Isovaleraldehyde | β-Nitrostyrene | 1 | iPrOH | 48 | >99 | 96:4 | 85 |
| 3 | Propanal | 4-Chloro-β-nitrostyrene | 1 | iPrOH | 24 | >99 | 94:6 | 92 |
| 4 | Propanal | 2-Nitro-1-(thiophen-2-yl)ethene | 1 | iPrOH | 30 | >99 | 93:7 | 88 |
Data synthesized from multiple sources indicating typical performance.
Experimental Protocol
A representative procedure for the 1,4-addition of propanal to β-nitrostyrene is as follows:
-
To a solution of β-nitrostyrene (0.25 mmol, 1.0 equiv.) and the chiral morpholine-based organocatalyst (0.0025 mmol, 1 mol%) in isopropanol (0.5 mL) was added propanal (0.375 mmol, 1.5 equiv.).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[3]
Logical Relationship Diagram
Caption: Workflow for the organocatalytic 1,4-addition reaction.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
The asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct and highly efficient route to chiral 2-substituted morpholines.[4][5][6] This atom-economical method utilizes a rhodium catalyst with a chiral bisphosphine ligand, such as (R)-SKP, to achieve excellent enantioselectivities.[4][7]
Quantitative Data Summary
| Entry | Substrate (Dehydromorpholine) | Catalyst System | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 24 | >99 | 92 |
| 2 | 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 24 | >99 | 95 |
| 3 | 2-(Naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 24 | >99 | 93 |
| 4 | 2-(Thiophen-2-yl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 24 | >99 | 91 |
Data synthesized from multiple sources demonstrating the effectiveness of the Rh/(R)-SKP system.[4][7]
Experimental Protocol
The following is a general procedure for the asymmetric hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
After carefully releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford (R)-2-phenylmorpholine.[7]
-
Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathway Diagram
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Organocatalytic Intramolecular Aza-Michael Addition
The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes provides an efficient route to 2,3-disubstituted morpholines. This reaction is often catalyzed by a chiral secondary amine, proceeding through an iminium ion activation mechanism to afford high yields and stereoselectivities.[7]
Quantitative Data Summary
| Entry | Substrate | Catalyst | Additive | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | (E)-tert-butyl (2-formyl-5-phenylpent-1-en-4-yl)carbamate | Diphenylprolinol silyl ether | TFA | Toluene | 12 | 92 | >20:1 | 98 |
| 2 | (E)-tert-butyl (2-formyl-5-(4-chlorophenyl)pent-1-en-4-yl)carbamate | Diphenylprolinol silyl ether | TFA | Toluene | 14 | 88 | >20:1 | 97 |
| 3 | (E)-tert-butyl (2-formyl-5-(naphthalen-2-yl)pent-1-en-4-yl)carbamate | Diphenylprolinol silyl ether | TFA | Toluene | 12 | 90 | >20:1 | 99 |
| 4 | (E)-tert-butyl (5-cyclohexyl-2-formylpent-1-en-4-yl)carbamate | Diphenylprolinol silyl ether | TFA | Toluene | 18 | 85 | >20:1 | 96 |
Representative data for the intramolecular aza-Michael addition.
Experimental Protocol
A general procedure for the organocatalytic intramolecular aza-Michael addition is as follows:
-
To a stirred solution of the α,β-unsaturated aldehyde substrate (0.1 mmol, 1.0 equiv.) in toluene (1.0 mL) at room temperature, add the chiral secondary amine catalyst (e.g., O-TMS-diphenylprolinol, 0.02 mmol, 20 mol%).
-
Add trifluoroacetic acid (TFA, 0.02 mmol, 20 mol%) as a co-catalyst.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,3-disubstituted morpholine.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or ¹H NMR analysis of the purified product.
Reaction Mechanism Diagram
Caption: Mechanism of the intramolecular aza-Michael addition.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Application of (S)-Morpholin-2-ylmethanol Hydrochloride as a Chiral Building Block in Drug Discovery
(S)-Morpholin-2-ylmethanol hydrochloride is a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical industry. Its inherent chirality and versatile functional groups—a secondary amine, a primary alcohol, and the morpholine ring itself—make it an attractive starting material for creating enantiomerically pure drugs. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.
This document provides detailed application notes and protocols for the use of (S)-Morpholin-2-ylmethanol and its derivatives in the synthesis of key pharmaceutical agents, specifically focusing on the antidepressant (S,S)-Reboxetine and a crucial intermediate for the antiemetic drug Aprepitant .
Key Applications in Drug Synthesis
The primary application of this compound lies in its role as a stereodefined scaffold. The (S)-configuration at the C2 position of the morpholine ring allows for the controlled introduction of other stereocenters, which is critical for the specific interactions between a drug and its biological target.
Synthesis of (S,S)-Reboxetine
(S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of depression. The synthesis of the active (S,S)-enantiomer can be achieved with high stereoselectivity using (S)-2-(hydroxymethyl)morpholine, derived from this compound, as the chiral precursor. The overall synthesis proceeds with a commendable yield and excellent enantiomeric excess.[1][2]
Synthesis of an Aprepitant Intermediate
Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key chiral intermediate in its synthesis is (S)-3-(4-fluorophenyl)morpholin-2-one. This intermediate can be efficiently prepared through a multi-step synthesis that establishes the required stereochemistry early on, often employing a chiral morpholine-derived starting material.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of (S,S)-Reboxetine and the Aprepitant intermediate.
Table 1: Synthesis of (S,S)-Reboxetine
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Amide Formation & Cyclization | (S)-3-amino-1,2-propanediol | (S)-5-(hydroxymethyl)morpholin-3-one | 1. Chloroacetyl chloride 2. t-BuOK | ~80 (over 2 steps) | >99% |
| 2 | Reduction | (S)-5-(hydroxymethyl)morpholin-3-one | (S)-Morpholin-2-ylmethanol | Red-Al | 85 | >99% |
| 3 | N-Protection | (S)-Morpholin-2-ylmethanol | (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | (Boc)₂O | 83 | >99% |
| 4 | Oxidation | (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | (S)-tert-butyl 2-formylmorpholine-4-carboxylate | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | ~90 | >99% |
| 5 | Grignard Reaction | (S)-tert-butyl 2-formylmorpholine-4-carboxylate | (S)-tert-butyl 2-((S)-(2-ethoxyphenyl)(hydroxy)methyl)morpholine-4-carboxylate | 2-ethoxyphenylmagnesium bromide | ~85 | >99% (diastereomeric excess) |
| 6 | Deprotection | (S)-tert-butyl 2-((S)-(2-ethoxyphenyl)(hydroxy)methyl)morpholine-4-carboxylate | (S,S)-Reboxetine | 4M HCl in Dioxane | ~95 | >99% |
| Overall | (S)-3-amino-1,2-propanediol | (S,S)-Reboxetine | ~30 | 99% |
Table 2: Synthesis of Aprepitant Intermediate: (S)-3-(4-fluorophenyl)morpholin-2-one
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Cyclization | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | 3-(4-fluorophenyl)morpholin-2-one (racemic) | Ethanolamine | ~75 | N/A |
| 2 | Asymmetric Hydrogenation | 3-(4-fluorophenyl)-5,6-dihydromorpholin-2-one | (S)-3-(4-fluorophenyl)morpholin-2-one | H₂, Chiral Rhodium Catalyst | >95 | up to 99% |
| 3 (Alternative) | Chiral Resolution | Racemic 3-(4-fluorophenyl)morpholin-2-one | (S)-3-(4-fluorophenyl)morpholin-2-one | (+)-Di-p-toluoyltartaric acid (DPTTA) | ~40 (for S-enantiomer) | >98% |
Experimental Protocols
I. Synthesis of this compound
This protocol describes the synthesis of the chiral building block from a commercially available starting material.
Step 1: Synthesis of (S)-5-(hydroxymethyl)morpholin-3-one
-
Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and methanol.
-
Cool the solution to 0 °C and slowly add chloroacetyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the crude product in tert-amyl alcohol.
-
Add the solution dropwise to a solution of potassium tert-butoxide (t-BuOK, 1.2 eq) in tert-amyl alcohol at room temperature.
-
Stir for 12 hours, then quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.
Step 2: Synthesis of (S)-Morpholin-2-ylmethanol
-
Dissolve (S)-5-(hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride, 2.5 eq) in toluene at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of sodium potassium tartrate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 3: Formation of this compound
-
Dissolve the crude (S)-Morpholin-2-ylmethanol in a minimal amount of methanol.
-
Cool to 0 °C and add a 4M solution of HCl in dioxane (1.1 eq) dropwise.
-
Stir for 1 hour at 0 °C.
-
Add diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
II. Synthesis of (S,S)-Reboxetine
Step 1: N-Boc Protection of (S)-Morpholin-2-ylmethanol
-
Dissolve (S)-Morpholin-2-ylmethanol (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Step 2: Swern Oxidation to the Aldehyde
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM.
-
After 15 minutes, add a solution of N-Boc-(S)-2-(hydroxymethyl)morpholine (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78 °C, then add triethylamine (Et₃N, 5.0 eq).
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde, which is used in the next step without further purification.
Step 3: Grignard Reaction
-
Prepare 2-ethoxyphenylmagnesium bromide from 2-bromoanisole and magnesium turnings in anhydrous THF.
-
Cool a solution of the crude (S)-tert-butyl 2-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous THF to -78 °C.
-
Slowly add the Grignard reagent (1.5 eq) to the aldehyde solution.
-
Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to isolate the desired diastereomer.
Step 4: Boc Deprotection
-
Dissolve the purified product from the previous step in dioxane.
-
Add a 4M solution of HCl in dioxane (excess) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate (S,S)-Reboxetine hydrochloride.
-
The free base can be obtained by neutralization with a suitable base.
III. Synthesis of Aprepitant Intermediate: (S)-3-(4-fluorophenyl)morpholin-2-one
Method A: Cyclization, Asymmetric Hydrogenation, and Resolution
Step 1: Synthesis of Racemic 3-(4-fluorophenyl)morpholin-2-one
-
In a round-bottom flask, combine ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 eq) and ethanolamine (1.2 eq) in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting intermediate is then subjected to reduction and cyclization. (Further details on this specific sequence would require more targeted literature search). A plausible subsequent step involves reduction of the imine and lactonization.
Step 2: Chiral Resolution
-
Dissolve the racemic 3-(4-fluorophenyl)morpholin-2-one in a suitable solvent such as ethanol.
-
Add a solution of (+)-di-p-toluoyltartaric acid (0.5 eq) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Treat the diastereomeric salt with a base (e.g., sodium bicarbonate solution) to liberate the free (S)-enantiomer.
-
Extract the product with an organic solvent, dry, and concentrate.
Visualizations
Synthesis of (S,S)-Reboxetine Workflow
Caption: Synthetic workflow for (S,S)-Reboxetine.
Logical Relationship of Chiral Building Block to Final Drug
Caption: Role of the chiral building block in synthesis.
Decision Pathway for Chiral Synthesis of Aprepitant Intermediate
Caption: Approaches to the chiral Aprepitant intermediate.
References
Application Notes and Protocols: The Role of (S)-Morpholin-2-ylmethanol Hydrochloride in the Synthesis of CNS-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
(S)-Morpholin-2-ylmethanol hydrochloride is a chiral building block of significant interest in the synthesis of central nervous system (CNS)-targeting agents. Its inherent stereochemistry and the versatile reactivity of the morpholine scaffold make it a valuable precursor for creating complex molecules with specific pharmacological activities. The morpholine moiety is often incorporated into CNS drug candidates to enhance their physicochemical properties, such as aqueous solubility and the ability to cross the blood-brain barrier (BBB). Furthermore, the morpholine ring can serve as a scaffold to orient pharmacophoric groups in a desired three-dimensional arrangement, thereby increasing potency and selectivity for their biological targets.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of CNS-targeting agents, with a focus on the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor.[2][3][4][5]
Application Notes
The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for CNS drug discovery. Its presence in a molecule can impart several desirable properties:
-
Improved Pharmacokinetics: The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) allows for favorable interactions with biological targets and can improve oral bioavailability and metabolic stability. The ether oxygen can participate in hydrogen bonding, further enhancing solubility and target engagement.[1]
-
Blood-Brain Barrier Permeability: The balanced lipophilicity and hydrophilicity of the morpholine ring can facilitate passage across the BBB, a critical requirement for CNS-active drugs.[1]
-
Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can act as a rigid scaffold, pre-organizing appended functional groups for optimal interaction with their biological targets.
-
Chiral Scaffolding: As a chiral building block, this compound allows for the stereospecific synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and reducing off-target effects.
A prominent example of a CNS-targeting agent synthesized using a derivative of (S)-Morpholin-2-ylmethanol is (S,S)-Reboxetine . Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[2][3] The (S,S)-enantiomer is the more pharmacologically active isomer. The synthesis of (S,S)-Reboxetine highlights the utility of (S)-Morpholin-2-ylmethanol as a key chiral starting material.
Quantitative Data
The following table summarizes the reported yields for the asymmetric synthesis of (+)-(S,S)-Reboxetine, which can be achieved starting from precursors to (S)-Morpholin-2-ylmethanol.
| Reaction Step | Product | Reported Yield | Reference |
| Asymmetric Synthesis | (+)-(S,S)-Reboxetine | 30% overall yield | [2][3][4] |
| Final Deprotection | (+)-(S,S)-Reboxetine | 98% | [2] |
Experimental Protocols
The following protocols describe the synthesis of (S,S)-Reboxetine, a CNS-targeting agent, utilizing (S)-Morpholin-2-ylmethanol as a key intermediate. Note that this compound would first need to be neutralized to its free base form before use in most of these reactions.
Protocol 1: Preparation of N-Boc-(S)-Morpholin-2-ylmethanol
This protocol describes the protection of the secondary amine of (S)-Morpholin-2-ylmethanol, a crucial step before subsequent modifications.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is basic (pH > 8) to generate the free amine.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain (S)-Morpholin-2-ylmethanol.
-
Dissolve the resulting (S)-Morpholin-2-ylmethanol in dichloromethane.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-Boc-(S)-Morpholin-2-ylmethanol.
Protocol 2: Synthesis of (S,S)-Reboxetine from N-Boc-(S)-Morpholin-2-ylmethanol
This protocol outlines the multi-step synthesis of (S,S)-Reboxetine from the N-protected intermediate.
Materials:
-
N-Boc-(S)-Morpholin-2-ylmethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Phenylmagnesium bromide (PhMgBr) in THF
-
2-Ethoxyphenol
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Swern Oxidation to the Aldehyde
-
Prepare a solution of oxalyl chloride (1.2 equivalents) in dichloromethane and cool to -78 °C.
-
Add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.
-
After 15 minutes, add a solution of N-Boc-(S)-Morpholin-2-ylmethanol (1.0 equivalent) in dichloromethane dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to give the crude aldehyde, which is used in the next step without further purification.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
-
Dissolve the crude aldehyde in anhydrous THF and cool to 0 °C.
-
Add a solution of phenylmagnesium bromide (1.2 equivalents) in THF dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate and concentrate to yield the corresponding alcohol.
Step 3: Williamson Ether Synthesis
-
To a solution of 2-ethoxyphenol (1.5 equivalents) in anhydrous DMF, add sodium hydride (1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the alcohol from the previous step (1.0 equivalent) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-(S,S)-Reboxetine.
Step 4: Deprotection to (S,S)-Reboxetine
-
Dissolve N-Boc-(S,S)-Reboxetine in dichloromethane.
-
Add trifluoroacetic acid (10 equivalents) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate and concentrate to yield (S,S)-Reboxetine.[2]
Visualizations
Logical Relationship: Role of (S)-Morpholin-2-ylmethanol in CNS Drug Synthesis
Caption: Role of (S)-Morpholin-2-ylmethanol in CNS drug synthesis.
Experimental Workflow: Synthesis of (S,S)-Reboxetine
Caption: Synthetic workflow for (S,S)-Reboxetine.
Signaling Pathway: Norepinephrine Reuptake Inhibition
Caption: Mechanism of norepinephrine reuptake inhibition by Reboxetine.
References
Methods for N-alkylation of (S)-Morpholin-2-ylmethanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of (S)-Morpholin-2-ylmethanol hydrochloride, a chiral building block of significant interest in medicinal chemistry. Two primary, reliable, and scalable laboratory methods are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination . These methods offer versatile strategies for the synthesis of a diverse range of N-substituted (S)-Morpholin-2-ylmethanol derivatives.
Introduction
(S)-Morpholin-2-ylmethanol is a valuable chiral scaffold in drug discovery, imparting favorable physicochemical properties to bioactive molecules. N-alkylation of the morpholine nitrogen is a key step in the diversification of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The hydrochloride salt of (S)-Morpholin-2-ylmethanol is a common commercially available starting material, which requires neutralization prior to or during the N-alkylation reaction.
This guide provides detailed, step-by-step protocols for two distinct and effective N-alkylation strategies, complete with quantitative data and workflow visualizations to aid researchers in their synthetic endeavors.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes the key quantitative data for the two described N-alkylation methods for the benzylation of this compound.
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Alkylating Agent | Benzyl bromide | Benzaldehyde |
| Reagents | N,N-Diisopropylethylamine (DIPEA) | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Acetonitrile (MeCN) | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature (~20-25 °C) | Room Temperature (~20-25 °C) |
| Reaction Time | 2 hours | 6 hours |
| Yield | ~89%[1] | High (Specific yield data not available, but generally high for this method)[2][3] |
| Key Advantages | Simple procedure, high yield for reactive halides.[1] | Broad substrate scope, mild conditions, avoids over-alkylation.[3] |
| Considerations | Potential for over-alkylation with less hindered halides. | Requires stoichiometric amounts of reducing agent. |
Experimental Protocols
Method 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the N-benzylation of this compound using benzyl bromide and a non-nucleophilic base to neutralize the hydrochloride and facilitate the alkylation.
Materials:
-
This compound
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium hydroxide (KOH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure: [1]
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) to the solution to neutralize the hydrochloride and act as the base for the reaction.
-
To the stirred solution, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous potassium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Method 2: Reductive Amination with Benzaldehyde
This protocol details the N-benzylation of this compound via reductive amination with benzaldehyde using sodium triacetoxyborohydride as the reducing agent. A preliminary neutralization of the starting material is required.
Materials:
-
This compound
-
A suitable base for neutralization (e.g., triethylamine or DIPEA)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Neutralization of Starting Material: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent like dichloromethane. Add a slight excess of a tertiary amine base (e.g., triethylamine, 1.1 eq.) and stir for 15-20 minutes. Remove the resulting triethylamine hydrochloride salt by filtration or by aqueous workup, and thoroughly dry the free-base (S)-Morpholin-2-ylmethanol.
-
Reductive Amination: To a solution of the free-base (S)-Morpholin-2-ylmethanol (1.0 eq.) in anhydrous 1,2-dichloroethane, add benzaldehyde (1.1 eq.).
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-benzylated product.
Mandatory Visualizations
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
High-performance liquid chromatography (HPLC) method for analyzing (S)-Morpholin-2-ylmethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-Morpholin-2-ylmethanol hydrochloride. Due to the chiral nature of this compound, a specific chiral stationary phase is employed to achieve separation from its corresponding (R)-enantiomer. This method is crucial for quality control, enantiomeric purity assessment, and stability studies in pharmaceutical development and manufacturing. The described protocol provides detailed experimental conditions and expected performance data to guide researchers in implementing this analytical technique.
Introduction
(S)-Morpholin-2-ylmethanol is a valuable chiral building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The stereochemistry of such molecules is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a reliable and accurate analytical method to determine the enantiomeric purity of this compound is essential for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the separation and quantification of enantiomers.[3] This document presents a detailed protocol for the chiral HPLC analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this method.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose derivative, is recommended. A column with dimensions of 250 x 4.6 mm and a 5 µm particle size is a common choice.
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA) are required.
-
Sample Preparation: A standard solution of this compound is prepared by dissolving the compound in the mobile phase to a final concentration of 1 mg/mL.
Chromatographic Conditions
A normal-phase chromatographic approach is employed for this analysis. The following table summarizes the optimized chromatographic conditions:
| Parameter | Condition |
| Column | Chiralpak IA (or equivalent amylose-based CSP) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data for the validation of this HPLC method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Expected Result |
| Tailing Factor (T) | ≤ 2.0 | ~1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 3000 |
| Resolution (Rs) | ≥ 1.5 | > 2.0 |
Table 2: Method Validation Data
| Parameter | Specification | Expected Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.3 µg/mL |
| Retention Time (S)-enantiomer | Report | Approximately 8.5 min |
| Retention Time (R)-enantiomer | Report | Approximately 10.2 min |
Experimental Workflow Diagram
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Discussion
The proposed normal-phase HPLC method provides excellent separation and resolution for the enantiomers of Morpholin-2-ylmethanol hydrochloride. The use of a polysaccharide-based chiral stationary phase is key to achieving the desired enantioselectivity. The addition of a small amount of diethylamine to the mobile phase is crucial for obtaining good peak shape and reproducibility for this basic compound. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control analysis.
Conclusion
This application note provides a detailed and reliable chiral HPLC method for the analysis of this compound. The protocol is straightforward to implement and can be validated to meet regulatory requirements. This method will be a valuable tool for researchers, scientists, and drug development professionals involved in the synthesis and quality control of chiral morpholine derivatives.
References
Gas chromatography-mass spectrometry (GC-MS) protocol for impurity profiling of (S)-Morpholin-2-ylmethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Morpholin-2-ylmethanol hydrochloride is a chiral building block increasingly utilized in the synthesis of biologically active compounds and active pharmaceutical ingredients (APIs).[1] As with any pharmaceutical intermediate, rigorous control of impurities is mandatory to ensure the safety and efficacy of the final drug product.[2][3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[5]
Due to the polar nature of this compound, direct analysis by GC-MS is challenging. This application note provides a detailed protocol for the impurity profiling of this compound using GC-MS following a derivatization step to enhance volatility.[6][7] The method is based on the well-established derivatization of the secondary amine functionality of the morpholine ring.[8][9]
Principle
The protocol involves the derivatization of (S)-Morpholin-2-ylmethanol and its potential amine-containing impurities via nitrosation. The secondary amine of the morpholine moiety reacts with sodium nitrite in an acidic medium to form a more volatile and thermally stable N-nitrosomorpholine derivative, which is amenable to GC-MS analysis.[7][9] This allows for the separation and detection of the parent compound and related impurities. For the analysis of chiral impurities or the enantiomeric purity of the target compound, a chiral GC column is required.[10][11]
Experimental Protocol
Reagents and Materials
-
This compound reference standard and test sample
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 0.05 M
-
Sodium nitrite (NaNO₂), saturated solution
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate (anhydrous)
-
GC-grade vials with inserts
-
Syringe filters (0.22 µm)
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound test sample in methanol to a final concentration of 1 mg/mL.
-
Spiked Sample: Prepare a spiked sample by adding known amounts of potential impurity standards to the sample solution to verify their retention times and response.
Derivatization Procedure
-
Transfer 1.0 mL of the standard, sample, or spiked solution into a clean glass test tube.
-
Add 200 µL of 0.05 M hydrochloric acid.[12]
-
Add 200 µL of saturated sodium nitrite solution and vortex for 30 seconds.[12]
-
Heat the mixture at 40°C for 5 minutes in a heating block.[7][12]
-
Cool the reaction mixture to room temperature.[8]
Liquid-Liquid Extraction
-
To the cooled reaction mixture, add 1.0 mL of dichloromethane.
-
Vortex vigorously for 1 minute to extract the derivatized analytes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Filter the dried organic extract through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumental Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and impurities of interest.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | For general impurity profiling: DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12] For chiral analysis: A chiral column such as Rt-βDEXcst (30 m x 0.25 mm i.d., 0.25 µm film thickness) should be used. |
| Injector | Split/Splitless, 250°C, Split ratio 10:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 minutes. Ramp to 150°C at 10°C/min, hold for 5 minutes. Ramp to 250°C at 20°C/min, hold for 5 minutes.[7] |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Transfer Line Temp. | 280°C[7] |
| Ion Source Temp. | 230°C[7] |
| Quadrupole Temp. | 150°C[7] |
| Ionization Mode | Electron Impact (EI) at 70 eV[7] |
| Acquisition Mode | Full Scan (m/z 40-450) for impurity identification. Selected Ion Monitoring (SIM) for quantification of known impurities, using characteristic ions of the derivatized compounds.[7] |
Data Analysis
-
Impurity Identification: The mass spectra of the separated peaks are compared with the NIST library or a custom library of potential impurities. The derivatized (S)-Morpholin-2-ylmethanol will have a characteristic mass spectrum that can be used for identification.
-
Quantification: The concentration of each impurity can be determined using an external standard calibration curve. The peak area of the impurity in the sample is compared to the calibration curve generated from the analysis of the standard solutions.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of morpholine after derivatization, which can be used as a benchmark for method validation.[6][7]
| Parameter | Reported Value |
| Linearity Range (µg/L) | 10 - 500[7] |
| Correlation Coefficient (R²) | > 0.999[6] |
| Limit of Detection (LOD) (µg/L) | 7.3[7] |
| Limit of Quantification (LOQ) (µg/L) | 24.4[7] |
| Spiked Recovery Rate (%) | 94.3 - 109.0[7] |
| Intra-day Precision (RSD%) | 2.0 - 4.4[7] |
| Inter-day Precision (RSD%) | 3.3 - 7.0[7] |
Experimental Workflow and Diagrams
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Derivatization of the Morpholine Moiety.
References
- 1. CAS 132073-83-7: this compound [cymitquimica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Parallel Synthesis of a Diverse Chemical Library Using (S)-Morpholin-2-ylmethanol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. (S)-Morpholin-2-ylmethanol hydrochloride is a versatile chiral building block offering two points for diversification: a secondary amine and a primary alcohol. This application note details a robust experimental setup for the efficient parallel synthesis of a diverse library of N-acylated and O-functionalized morpholine derivatives. The described two-step, solution-phase protocol is amenable to high-throughput synthesis platforms and aims to accelerate structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
General Overview of the Parallel Synthesis Workflow
The library synthesis is performed in a 96-well plate format using a parallel synthesizer. The workflow involves two main diversification steps:
-
Step 1: Parallel Amide Coupling: The secondary amine of (S)-Morpholin-2-ylmethanol is acylated with a diverse set of carboxylic acids.
-
Step 2: Parallel O-Functionalization: The primary alcohol of the resulting N-acylated morpholine derivatives is then functionalized, for example, through Williamson ether synthesis with a variety of alkyl halides.
This approach allows for the generation of a large and diverse library of compounds from a single chiral scaffold.
Protocol 1: Parallel Amide Coupling
This protocol describes the acylation of the secondary amine of this compound with a library of carboxylic acids in a 96-well format.
Materials and Reagents:
-
This compound
-
Library of diverse carboxylic acids (R¹-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with reflux condensers and magnetic stirring bars
-
Automated liquid handler
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
Prepare a 0.5 M solution of BOP in anhydrous DMF.
-
Prepare 0.5 M solutions of each carboxylic acid (R¹-COOH) in anhydrous DMF in a separate 96-well plate (the "acid plate").
-
-
Reaction Setup (in a 96-well reaction block):
-
Using an automated liquid handler, dispense 200 µL (0.1 mmol) of the this compound stock solution into each well of the reaction block.
-
Add 400 µL (0.2 mmol) of the DIPEA stock solution to each well to neutralize the hydrochloride salt.
-
Dispense 220 µL (0.11 mmol) of the appropriate carboxylic acid solution from the acid plate into each corresponding well of the reaction block.
-
Initiate stirring and then add 220 µL (0.11 mmol) of the BOP reagent stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and heat to 60°C with continuous stirring for 12 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
Extract the products using parallel liquid-liquid extraction with ethyl acetate (3 x 1 mL).
-
The combined organic layers are then passed through a 96-well plate containing a phase separator and a drying agent (e.g., Na₂SO₄).
-
The solvent is removed in vacuo to yield the crude N-acylated products, which are then purified by high-throughput preparative HPLC.
-
Protocol 2: Parallel O-Alkylation (Williamson Ether Synthesis)
This protocol outlines the alkylation of the primary alcohol of the N-acylated morpholine derivatives.
Materials and Reagents:
-
Library of N-acylated (S)-morpholin-2-ylmethanol derivatives from Protocol 1.
-
Library of diverse alkyl halides (R²-X, where X = Br or I).
-
Sodium hydride (NaH), 60% dispersion in mineral oil.
-
Anhydrous Tetrahydrofuran (THF).
-
96-well reaction block.
Procedure:
-
Preparation of Reagent Plates:
-
Dissolve the purified products from Protocol 1 in anhydrous THF to a concentration of 0.4 M in a 96-well plate.
-
Prepare 0.5 M solutions of each alkyl halide (R²-X) in anhydrous THF in a separate 96-well plate (the "halide plate").
-
-
Reaction Setup:
-
To a new, dry 96-well reaction block, add 300 µL (0.12 mmol) of a suspension of NaH in anhydrous THF to each well under an inert atmosphere.
-
Cool the reaction block to 0°C.
-
Slowly add 250 µL (0.1 mmol) of the N-acylated morpholine derivative solution to each well.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 240 µL (0.12 mmol) of the appropriate alkyl halide solution from the halide plate to each corresponding well.
-
-
Reaction Conditions:
-
Allow the reaction to warm to room temperature and then heat to 50°C for 16 hours with continuous stirring.
-
-
Work-up and Analysis:
-
Cool the reaction block to 0°C and carefully quench each reaction with 500 µL of water.
-
Extract the products with ethyl acetate (3 x 1 mL) using a parallel liquid-liquid extraction system.
-
The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
The final products are purified by preparative HPLC and characterized by LC-MS and ¹H NMR (for a subset of the library).
-
Data Presentation
The following tables summarize the building blocks used and the expected outcomes for a representative subset of the synthesized library.
Table 1: Building Blocks for Parallel Synthesis
| Scaffold | Carboxylic Acids (R¹-COOH) | Alkyl Halides (R²-Br) |
| (S)-Morpholin-2-ylmethanol HCl | Acetic Acid | Benzyl Bromide |
| 4-Chlorobenzoic Acid | Ethyl Bromoacetate | |
| Cyclohexanecarboxylic Acid | 3-Bromopyridine | |
| Thiophene-2-carboxylic Acid | 4-Methoxybenzyl Bromide |
Table 2: Representative Library Compounds with Analytical Data
| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| L1-A1 | Acetyl | Benzyl | 249.31 | >95 | 78 |
| L1-A2 | Acetyl | Ethyl Acetate | 259.29 | >95 | 65 |
| L2-B1 | 4-Chlorobenzoyl | Benzyl | 345.83 | >95 | 82 |
| L2-B2 | 4-Chlorobenzoyl | Ethyl Acetate | 355.81 | >95 | 71 |
| L3-C1 | Cyclohexylcarbonyl | 3-Pyridylmethyl | 318.43 | >95 | 75 |
| L3-C2 | Cyclohexylcarbonyl | 4-Methoxybenzyl | 347.45 | >95 | 80 |
| L4-D1 | Thiophen-2-oyl | Benzyl | 317.42 | >95 | 79 |
| L4-D2 | Thiophen-2-oyl | 3-Pyridylmethyl | 318.41 | >95 | 72 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the two-step parallel synthesis workflow for generating the diverse morpholine-based library.
Caption: Workflow for two-step parallel synthesis.
Logical Relationship of Library Generation
This diagram illustrates the combinatorial nature of the library synthesis, where each scaffold is combined with multiple R¹ and R² groups.
Caption: Combinatorial library generation logic.
(S)-Morpholin-2-ylmethanol Hydrochloride: A Versatile Precursor for Novel Heterocyclic Compounds in Drug Discovery
(S)-Morpholin-2-ylmethanol hydrochloride is a valuable chiral building block for the synthesis of a wide array of novel heterocyclic compounds with significant potential in drug discovery and development. Its inherent chirality and the presence of both a secondary amine and a primary alcohol functional group within a stable morpholine scaffold make it an attractive starting material for creating diverse and complex molecular architectures. This application note provides an overview of its utility, along with detailed protocols for key transformations, for researchers, scientists, and drug development professionals.
The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The specific (S)-configuration of this precursor allows for the stereoselective synthesis of chiral molecules, which is crucial for optimizing biological activity and reducing off-target effects.[3][4]
Key Applications in the Synthesis of Bioactive Heterocycles
This compound serves as a versatile precursor for various synthetic transformations, enabling the construction of more complex heterocyclic systems. The primary alcohol can be readily functionalized through etherification or oxidation, while the secondary amine is amenable to N-alkylation, N-arylation, and acylation reactions. These modifications pave the way for the synthesis of a diverse range of derivatives, including substituted morpholines and fused bicyclic systems.[5][6]
One notable application is in the asymmetric synthesis of bioactive molecules. For instance, it has been utilized as a key intermediate in the synthesis of (+)-(S,S)-reboxetine, an antidepressant.[7] This highlights its importance in constructing chiral scaffolds for drugs targeting the central nervous system.
Experimental Protocols
The following sections detail experimental protocols for key transformations involving this compound. These protocols are based on established synthetic methodologies and provide a starting point for further exploration and optimization.
N-Alkylation of (S)-Morpholin-2-ylmethanol
This protocol describes a general procedure for the N-alkylation of the morpholine nitrogen, a common step in the diversification of this scaffold.
Table 1: N-Alkylation of (S)-Morpholin-2-ylmethanol
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Ethyl iodide | Et₃N | Dichloromethane | RT | 24 | 78 |
| 3 | 2-Bromopyridine | NaH | THF | 60 | 8 | 65 |
Experimental Protocol (General Procedure for N-Alkylation):
-
To a solution of this compound (1.0 eq) in the specified solvent, add the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to neutralize the hydrochloride salt.
-
Add the alkylating agent (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
O-Alkylation (Williamson Ether Synthesis) of (S)-Morpholin-2-ylmethanol
This protocol outlines the synthesis of ethers from the primary alcohol of (S)-Morpholin-2-ylmethanol, often requiring prior protection of the morpholine nitrogen.
Table 2: O-Alkylation of N-Protected (S)-Morpholin-2-ylmethanol
| Entry | N-Protecting Group | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boc | Benzyl bromide | NaH | THF | RT to 60 | 6 | 92 |
| 2 | Cbz | Methyl iodide | K₂CO₃ | Acetone | 50 | 12 | 88 |
| 3 | Boc | Ethyl bromoacetate | Cs₂CO₃ | DMF | RT | 24 | 85 |
Experimental Protocol (General Procedure for O-Alkylation):
-
N-Protection: Protect the nitrogen of this compound using a standard protecting group (e.g., Boc, Cbz) under appropriate conditions.
-
To a solution of the N-protected (S)-Morpholin-2-ylmethanol (1.0 eq) in an anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
The workflow for a multi-step synthesis involving both N- and O-functionalization can be visualized as follows:
Conclusion
This compound is a readily available and highly versatile chiral precursor for the synthesis of novel heterocyclic compounds. Its bifunctional nature allows for a wide range of chemical modifications, leading to the generation of diverse libraries of molecules for screening in drug discovery programs. The protocols and synthetic pathways outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable building block in the development of new therapeutic agents.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (S)-Morpholin-2-ylmethanol Hydrochloride in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of derivatives of (S)-Morpholin-2-ylmethanol hydrochloride, a key scaffold in medicinal chemistry. The strategic modification of this molecule is crucial for conducting structure-activity relationship (SAR) studies, particularly in the development of novel therapeutics targeting signal transduction pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged structure in drug discovery, prized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its incorporation can enhance aqueous solubility, metabolic stability, and target binding. This compound serves as a versatile starting material, offering two primary sites for chemical modification: the secondary amine of the morpholine ring and the primary hydroxyl group of the methanol substituent. Derivatization at these positions allows for a systematic exploration of the chemical space to optimize biological activity.
Strategic Approaches for Derivatization
For SAR studies, a library of analogs is typically synthesized by modifying the core structure. The two main strategies for derivatizing (S)-Morpholin-2-ylmethanol are N-functionalization and O-functionalization.
N-Functionalization of the Morpholine Ring
The secondary amine of the morpholine ring is a key site for modification. N-alkylation and N-acylation are common methods to introduce a variety of substituents, which can influence the compound's interaction with its biological target.
O-Functionalization of the Methanol Group
The primary hydroxyl group can be readily acylated to introduce ester functionalities. This modification can alter the compound's lipophilicity and its ability to act as a hydrogen bond donor or acceptor.
Experimental Protocols
The following are detailed protocols for the N-alkylation and O-acylation of this compound.
General Protocol for N-Alkylation
This protocol describes a general method for the N-alkylation of (S)-Morpholin-2-ylmethanol using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, ethyl acetate, hexanes)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of the starting material).
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension.
-
To the stirred suspension, add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for O-Acylation
This protocol outlines a general method for the O-acylation of the primary hydroxyl group of (S)-Morpholin-2-ylmethanol using an acyl chloride in the presence of a base. To avoid competing N-acylation, the morpholine nitrogen should be protected (e.g., with a Boc group) prior to this step, followed by deprotection.
Materials:
-
N-Boc-(S)-Morpholin-2-ylmethanol
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, ethyl acetate, hexanes)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-(S)-Morpholin-2-ylmethanol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-6 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure O-acylated product.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final O-acylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Structure-Activity Relationship (SAR) in PI3K Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Morpholine-containing compounds have emerged as potent inhibitors of PI3K.[5] The morpholine oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[3]
Quantitative SAR Data
The following table summarizes the SAR data for a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3Kα inhibitors. This data illustrates how modifications to the morpholine-containing scaffold can significantly impact inhibitory activity.[6][7]
| Compound | R Group | PI3Kα IC₅₀ (nM)[6][7] |
| 17e | 4-fluorophenyl | 88.5 ± 6.1 |
| 17m | 3-pyridyl | 104.1 ± 12.5 |
| 17o | 2-pyridyl | 32.4 ± 4.1 |
| 17p | 4-pyridyl | 31.8 ± 4.1 |
| BKM-120 (Control) | - | 44.6 ± 3.6 |
Data is presented as mean ± standard deviation.
Biological Evaluation Protocols
This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP₂ (substrate)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the PI3K enzyme and PIP₂ substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the dose-response data to a suitable model.[8]
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.
Visualizing Workflows and Pathways
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of (S)-Morpholin-2-ylmethanol derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Morpholin-2-ylmethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, with its enantiomers often exhibiting distinct pharmacological profiles. The stereocenter at the C-2 position of the morpholine ring is crucial for the specific interactions with biological targets. Consequently, the preparation of enantiomerically pure (R)- and (S)-morpholin-2-ylmethanol is a critical step in the synthesis of many pharmaceutical candidates. This document provides detailed protocols for the chiral resolution of racemic morpholin-2-ylmethanol using three common and effective methods: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Methods Overview
The successful separation of morpholin-2-ylmethanol enantiomers can be achieved through several established techniques. The choice of method often depends on the scale of the separation, the desired purity, and the available resources.
-
Diastereomeric Salt Formation: This classical resolution technique involves the reaction of the racemic morpholin-2-ylmethanol with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.[2]
-
Enzymatic Kinetic Resolution (EKR): EKR utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other.[4][5] This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the successful chiral resolution of morpholin-2-ylmethanol using the described protocols.
Table 1: Diastereomeric Salt Resolution with (R)-(-)-Mandelic Acid
| Parameter | Value |
| Resolving Agent | (R)-(-)-Mandelic Acid |
| Isolated Diastereomer | Salt of (S)-morpholin-2-ylmethanol |
| Diastereomeric Excess (d.e.) | >95% |
| Yield of Diastereomeric Salt | 40-45% (theoretical max 50%) |
| Enantiomeric Excess (e.e.) of recovered (S)-enantiomer | >98% |
| Specific Rotation [α]D of (S)-enantiomer | Expected positive value |
Table 2: Enzymatic Kinetic Resolution with Novozym 435
| Parameter | Value |
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) |
| Acyl Donor | Vinyl acetate |
| Unreacted Enantiomer | (R)-morpholin-2-ylmethanol |
| Acylated Enantiomer | (S)-2-(acetoxymethyl)morpholine |
| Enantiomeric Excess (e.e.) of (R)-enantiomer | >99% (at ~50% conversion) |
| Yield of (R)-enantiomer | 45-48% (theoretical max 50%) |
| Specific Rotation [α]D of (R)-enantiomer | Expected negative value |
Table 3: Chiral HPLC Separation
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (DEA) |
| Resolution Factor (Rs) | >1.5 |
| Enantiomeric Purity of collected fractions | >99.5% |
| Recovery | >95% |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation
This protocol describes the resolution of racemic morpholin-2-ylmethanol using (R)-(-)-mandelic acid as the resolving agent.
Materials:
-
Racemic morpholin-2-ylmethanol
-
(R)-(-)-Mandelic acid
-
Ethanol (absolute)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic morpholin-2-ylmethanol in 100 mL of warm absolute ethanol in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in 50 mL of warm absolute ethanol.
-
Slowly add the mandelic acid solution to the morpholin-2-ylmethanol solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature. Cloudiness should appear, indicating the precipitation of the diastereomeric salt.
-
For complete crystallization, cool the mixture in an ice bath for 1-2 hours or store at 4°C overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot ethanol.
-
Dry the purified diastereomeric salt in a vacuum oven at 40°C.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Add 1 M NaOH solution dropwise with stirring until the pH of the solution is >12, ensuring the complete liberation of the free amine.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched morpholin-2-ylmethanol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Measure the specific rotation using a polarimeter.
-
Protocol 2: Enzymatic Kinetic Resolution
This protocol outlines the kinetic resolution of racemic morpholin-2-ylmethanol using an immobilized lipase.
Materials:
-
Racemic morpholin-2-ylmethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene or tetrahydrofuran)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Enzymatic Reaction:
-
To a solution of 5.0 g of racemic morpholin-2-ylmethanol in 100 mL of anhydrous toluene, add 2.5 g of Novozym 435.
-
Add 1.5 molar equivalents of vinyl acetate to the mixture.
-
Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40°C, to increase the reaction rate).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the conversion. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.
-
-
Hydrolysis of the Acylated Enantiomer (Optional):
-
To recover the other enantiomer, the acylated product can be hydrolyzed.
-
Dissolve the acylated morpholine in a mixture of methanol and water.
-
Add a catalytic amount of a base (e.g., potassium carbonate) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain the other enantiomer of morpholin-2-ylmethanol.
-
-
Analysis:
-
Determine the enantiomeric excess of both the unreacted alcohol and the hydrolyzed product by chiral HPLC.
-
Measure the specific rotation of each enantiomer.
-
Protocol 3: Chiral HPLC Separation
This protocol provides a general method for the analytical or preparative separation of morpholin-2-ylmethanol enantiomers.
Materials:
-
Racemic morpholin-2-ylmethanol
-
HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol)
-
Amine additive (e.g., diethylamine - DEA)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC)
Analytical Separation Conditions (Example):
-
Column: Chiralpak IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol/DEA (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Preparative Separation Procedure:
-
Method Development: First, develop an analytical method that provides good separation (baseline resolution, Rs > 1.5) of the two enantiomers.
-
Scale-up:
-
Use a larger-diameter preparative chiral column with the same stationary phase.
-
Increase the flow rate proportionally to the column cross-sectional area.
-
Dissolve the racemic mixture in the mobile phase at the highest possible concentration without causing peak distortion.
-
Perform repeated injections of the racemic mixture.
-
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure enantiomers.
-
Analysis: Analyze the purity of the collected fractions using the analytical chiral HPLC method.
Visualizations
Caption: Workflow for diastereomeric salt resolution.
Caption: Workflow for enzymatic kinetic resolution.
Caption: Workflow for chiral HPLC separation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction yield for (S)-Morpholin-2-ylmethanol hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (S)-Morpholin-2-ylmethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of (S)-Morpholin-2-ylmethanol?
A1: Common chiral starting materials include (R)-epichlorohydrin or derivatives of (S)-serine.[1][2] A frequently employed method involves the reaction of (R)-epichlorohydrin with an N-protected ethanolamine, such as N-benzylethanolamine, to establish the morpholine ring structure with the desired stereochemistry.[1][3]
Q2: Why is a protecting group used for the nitrogen atom during the synthesis?
A2: A protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is used to prevent unwanted side reactions at the nitrogen atom during the cyclization and subsequent modification steps.[1] The choice of protecting group can influence reaction conditions and the final deprotection strategy.
Q3: What are the key steps in the synthesis of this compound starting from (R)-epichlorohydrin?
A3: The synthesis typically involves a multi-step process:
-
Ring Opening and Cyclization: Reaction of (R)-epichlorohydrin with N-benzylethanolamine to form N-benzyl-(S)-morpholin-2-ylmethanol.[1]
-
Debenzylation: Removal of the N-benzyl group, commonly through catalytic hydrogenation.
-
Boc Protection (Optional but common): Protection of the secondary amine with a Boc group to facilitate purification and handling.[1]
-
Deprotection: Removal of the Boc group under acidic conditions.
-
Salt Formation: Treatment of the resulting (S)-Morpholin-2-ylmethanol free base with hydrochloric acid to yield the hydrochloride salt.
Q4: How is the final hydrochloride salt typically formed and purified?
A4: The hydrochloride salt is generally formed by treating a solution of the (S)-Morpholin-2-ylmethanol free base in a suitable solvent, such as methanol or isopropanol, with a solution of hydrogen chloride (e.g., HCl in dioxane or gaseous HCl).[4] Purification is achieved through crystallization, often by cooling the solution or by adding an anti-solvent to induce precipitation.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the reaction time or temperature. |
| Side reactions | The formation of a 1,4-oxazepane byproduct can occur.[3] To minimize this, carefully control the reaction temperature and the rate of addition of reagents. |
| Base selection | The choice and amount of base can be critical. For the cyclization of N-chloroacetyl derivatives of serine esters, sodium ethoxide in toluene has been used.[2] For the reaction of epichlorohydrin, an aqueous solution of a tetraalkylammonium hydroxide has been employed.[1] |
Problem 2: Inefficient N-Debenzylation
| Potential Cause | Recommended Solution |
| Catalyst deactivation | Ensure the use of a high-quality palladium on carbon (Pd/C) catalyst.[1] If the catalyst is old or has been exposed to air, its activity may be compromised. Certain functional groups can poison the catalyst; ensure the substrate is free of such impurities. |
| Insufficient hydrogen pressure | While balloon hydrogenation can be attempted, reactions requiring higher pressure may proceed more efficiently in a dedicated hydrogenation apparatus at pressures of 30-50 psi.[1] |
| Reaction solvent | The choice of solvent can impact the reaction rate. Methanol is a commonly used solvent for this step.[1] Adding a small amount of acid, like acetic acid, can sometimes improve the reaction rate in alcoholic solvents. |
Problem 3: Difficulty in Boc-Deprotection
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the deprotection by TLC or LC-MS. If the reaction is sluggish, consider increasing the concentration of the acid or the reaction time. |
| Acid-sensitive functional groups | If other acid-sensitive groups are present in the molecule, harsh acidic conditions (e.g., neat TFA) may cause unwanted side reactions. Milder conditions, such as 4M HCl in dioxane or trifluoroethanol (TFE), can be employed.[6][7] |
| Work-up issues | After deprotection, ensure complete removal of the acid before attempting to isolate the free base to avoid the formation of unwanted salts. A basic wash during the work-up is typically required. |
Problem 4: Poor Crystal Formation or Oiling Out During Hydrochloride Salt Crystallization
| Potential Cause | Recommended Solution | | Supersaturation is too high | Reduce the rate of cooling to allow for slower crystal growth. Alternatively, use an anti-solvent addition method, adding the anti-solvent slowly to a stirred solution of the product.[5] | | Solvent/anti-solvent system is not optimal | Screen different solvent systems. A good solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The anti-solvent should be miscible with the solvent but should not dissolve the product.[5] | | Presence of impurities | Impurities can inhibit crystallization or lead to the formation of an oil. Ensure the free base is of high purity before attempting salt formation. An additional purification step, such as column chromatography of the Boc-protected intermediate, may be necessary.[1] | | Lack of nucleation sites | If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product.[5] |
Experimental Protocols
Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine[1]
This protocol describes a key intermediate in the synthesis of (S)-Morpholin-2-ylmethanol.
-
Reaction of (R)-Epichlorohydrin with N-Benzylethanolamine:
-
Charge a reactor with N-benzylethanolamine (1.0 mol), water (100 mL), and 2-propanol (100 mL) and maintain the temperature at 20 °C.
-
Add (R)-epichlorohydrin (1.05 mol) and stir the solution overnight.
-
-
Cyclization:
-
Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (1.3 mol) over approximately 5 minutes. The temperature will exotherm to around 29 °C.
-
After 4 hours, quench the reaction with 1 M HCl to a final pH of 9.
-
Add water (350 mL) and extract the product with dichloromethane (3 x 500 mL).
-
-
Hydrogenation (Debenzylation):
-
The crude product is hydrogenated over 10% Pd/C (50% water wet) in methanol under a hydrogen pressure of 50 psi.
-
-
Boc Protection:
-
After filtering off the catalyst, add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.44 mol) in methanol to the filtrate in portions over 90 minutes.
-
Stir for 30 minutes after the addition is complete.
-
Add N,N-dimethylethylenediamine to quench any remaining Boc₂O.
-
Concentrate the solution to obtain the crude (S)-N-Boc-2-hydroxymethylmorpholine as an oil.
-
Note: This intermediate can then be deprotected and converted to the hydrochloride salt.
Data Presentation
Table 1: Effect of Solvent on Boc-Deprotection of N-Boc-4-chloroaniline (Model Substrate)
| Entry | Solvent | Conditions | Result |
| 1 | Acetone | Microwave, 150 °C, 1 h | <10% product |
| 2 | Acetonitrile | Microwave, 150 °C, 1 h | <10% product |
| 3 | Tetrahydrofuran | Microwave, 150 °C, 1 h | <10% product |
| 4 | Chloroform | Microwave, 150 °C, 1 h | <10% product |
| 5 | Toluene | Microwave, 150 °C, 1 h | <10% product |
| 6 | 2,2,2-Trifluoroethanol (TFE) | Reflux | Deprotection occurs |
| 7 | Hexafluoroisopropanol (HFIP) | Reflux | Deprotection occurs |
Data adapted from studies on the thermolytic deprotection of N-Boc compounds, demonstrating the efficacy of fluorinated alcohols as solvents.[7]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Improving the enantiomeric excess of (S)-Morpholin-2-ylmethanol hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to improving the enantiomeric excess (ee) of (S)-Morpholin-2-ylmethanol hydrochloride.
Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My measured enantiomeric excess (% ee) is significantly lower than expected. What is the first and most critical step I should take?
A1: The primary step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An inaccurate or unvalidated method can provide misleading % ee values. Key parameters to verify include:
-
Resolution (Rs): Ensure baseline separation between the (S) and (R) enantiomer peaks. A resolution value greater than 1.5 is generally required for accurate quantification.[1]
-
Accuracy: Analyze a standard sample with a known enantiomeric composition to confirm your method's accuracy.[1]
-
Precision: Perform multiple injections of the same sample to ensure the results are consistent and reproducible.[1]
-
Linearity: Check that the detector response is linear across a range of concentrations for both enantiomers, as one may have a different response factor than the other.[1]
Q2: I have confirmed my analytical method is accurate, but the enantioselectivity of my synthesis is still low or inconsistent between batches. What should I investigate next?
A2: Inconsistent or low enantioselectivity often points to issues with reagents or reaction conditions.[2][3] Asymmetric reactions are highly sensitive to subtle variations.
-
Reagent and Catalyst Purity: Trace impurities in starting materials, solvents, or the catalyst can interfere with the stereochemical pathway.[1][2][3] Consider re-purifying your substrate and ensure the catalyst is pure and handled correctly.
-
Solvent Quality: The solvent's polarity, coordinating ability, and especially its water content can dramatically influence the reaction's transition state, affecting the ee.[2][3] Always use high-purity, dry solvents.
-
Reaction Conditions: Suboptimal temperature, reaction time, or stirring rate can negatively impact enantioselectivity.[2][3] Ensure precise temperature control and consistent, efficient stirring.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[3]
Q3: My synthesis consistently yields a modest ee (~80-90%). How can I enrich the (S)-enantiomer to >99% ee for the final hydrochloride salt?
A3: When direct synthesis does not provide sufficient enantiopurity, post-synthesis enrichment is necessary. The most common and industrially scalable method is chiral resolution via diastereomeric salt crystallization.[] This involves reacting the enantioenriched but not pure (S)-Morpholin-2-ylmethanol (free base) with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[]
Q4: What are some alternative synthetic strategies if optimizing my current method fails?
A4: If optimization is insufficient, consider fundamentally different approaches:
-
Asymmetric Hydrogenation: This method can produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities, often up to 99% ee, using specific bisphosphine-rhodium catalysts.[5]
-
Enzymatic Resolution: Biocatalysis, for instance using an imine reductase (IRED), can offer exquisite enantioselectivity for producing chiral morpholine intermediates.[6][7] Lipases can also be used for kinetic resolution of a racemic alcohol.[8]
-
Organocatalysis: Organocatalytic methods have been developed for the enantioselective synthesis of chiral morpholines and piperazines from common intermediates.[9]
Data Presentation
The following tables summarize hypothetical, yet representative, data for optimizing the enantiomeric excess of (S)-Morpholin-2-ylmethanol.
Table 1: Effect of Chiral Resolving Agent on Diastereomeric Salt Crystallization
| Entry | Chiral Resolving Acid | Solvent | Yield of Diastereomeric Salt (%) | ee of Recovered (S)-Morpholin-2-ylmethanol (%) |
| 1 | (R)-(-)-Mandelic Acid | Ethanol | 75 | 98.5 |
| 2 | (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | 68 | 97.2 |
| 3 | L-(+)-Tartaric Acid | Methanol/Water | 82 | 99.1 |
| 4 | Di-p-toluoyl-L-tartaric acid | Acetone | 71 | >99.5 |
Table 2: Comparison of Synthetic Methodologies
| Method | Catalyst/Reagent | Typical ee (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | [Rh(COD)(DuanPhos)]BF₄ | 95 - 99 | High yield & ee | Requires high-pressure H₂; catalyst cost |
| Enzymatic Reduction | Imine Reductase (IRED) | >99 | High selectivity, mild conditions | Substrate specific, enzyme cost |
| Chiral Auxiliary | Evans Auxiliary | 90 - 98 | Reliable, well-established | Stoichiometric use of auxiliary, extra steps |
| Organocatalysis | Cinchona Alkaloid Derivative | 85 - 95 | Metal-free, mild conditions | Catalyst loading can be high |
Experimental Protocols
Protocol 1: Chiral HPLC Method Validation for Enantiomeric Excess Determination
-
Column and Mobile Phase Selection: Use a suitable chiral stationary phase (e.g., cellulose or amylose-based column). Screen different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol with additives like diethylamine) to achieve baseline separation (Rs > 1.5).[1]
-
Resolution Calculation: Once separation is achieved, calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths.[1]
-
Accuracy Verification: Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50 S:R). Analyze these standards and compare the measured % ee with the known values to confirm accuracy.[1]
-
Precision Check: Inject the same sample (e.g., n=6) and calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be below 2%.[1]
-
Linearity Assessment: Prepare a series of solutions with varying concentrations of each enantiomer. Plot the peak area against concentration to ensure a linear response.[1]
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines the enrichment of (S)-Morpholin-2-ylmethanol with an initial ee of ~90%.
-
Salt Formation: In a reaction vessel, dissolve the enantioenriched (S)-Morpholin-2-ylmethanol free base in a suitable solvent like methanol or ethanol. Add approximately 0.5 equivalents of a selected chiral resolving acid (e.g., L-(+)-Tartaric Acid).
-
Crystallization: Gently heat the mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to maximize precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor.
-
Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and basify the solution with a strong base (e.g., 2M NaOH) to a pH > 12. This will convert the amine salt back to the free base.
-
Extraction: Extract the liberated (S)-Morpholin-2-ylmethanol into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Formation of Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ether). Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the final this compound.
-
Final Analysis: Filter the solid, dry it under vacuum, and confirm the final enantiomeric excess using the validated chiral HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
- 8. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide [mdpi.com]
- 9. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of (S)-Morpholin-2-ylmethanol hydrochloride and solutions
Welcome to the technical support center for the purification of (S)-Morpholin-2-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges stem from the compound's inherent physicochemical properties. Its high polarity and the basicity of the morpholine nitrogen can lead to difficulties in both crystallization and chromatographic separation. The hydrochloride salt is often hygroscopic, requiring careful handling and drying.
Q2: My compound oils out during recrystallization. What can I do?
A2: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Reducing the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Using a different solvent system: The solubility profile of your compound may not be ideal for the chosen solvent. Experiment with different solvent or solvent mixtures.
-
Lowering the initial concentration: A highly supersaturated solution is more prone to oiling out. Use more solvent to dissolve the crude product initially.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent line to induce nucleation.
Q3: I am observing significant peak tailing during silica gel column chromatography. How can I resolve this?
A3: Peak tailing is a common issue when purifying basic compounds like morpholine derivatives on silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a basic modifier to your eluent system. A common practice is to add 0.1-2% triethylamine (Et3N) to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to improved peak shape and better separation.
Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Diastereomers: If the synthesis is not perfectly stereoselective, the (R)-enantiomer could be present.
-
N-Oxide: The morpholine nitrogen can be oxidized to the corresponding N-oxide.
-
Unreacted starting materials and reagents.
-
Byproducts from ring-opening or other side reactions.
-
Residual solvents.
It is crucial to characterize your impurities, which can often be done by techniques like LC-MS and NMR.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a solvent/anti-solvent system.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Low recovery of crystals | - Too much solvent was used.- The compound has significant solubility even at low temperatures.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus to prevent clogging. |
| Oiling out | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent system. | - Dilute the solution with more solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Experiment with different solvent systems. |
| Colored crystals | - Presence of colored impurities. | - Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution, heat for a short period, and then filter the hot solution to remove the charcoal and adsorbed impurities before cooling. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | - Strong interaction between the basic morpholine nitrogen and acidic silica gel. | - Add a basic modifier like triethylamine (0.1-2%) to the eluent. |
| Poor separation of closely eluting impurities | - Inappropriate mobile phase polarity. | - Optimize the solvent system by trying different solvent ratios or different solvent combinations.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Compound streaks on the column | - Compound is too polar for the eluent. | - Gradually increase the polarity of the eluent.- If the compound is very polar, consider reverse-phase chromatography. |
| Low recovery from the column | - Irreversible adsorption of the compound onto the silica gel. | - Add a basic modifier to the eluent.- Use a less acidic stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Isopropyl alcohol (IPA)
-
Diethyl ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropyl alcohol to dissolve the solid completely. Gentle heating may be required.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature.
-
If no crystals form, slowly add diethyl ether as an anti-solvent until the solution becomes slightly cloudy.
-
Allow the solution to stand at room temperature for several hours or overnight to facilitate crystal growth.
-
Further, cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropyl alcohol/diethyl ether mixture.
-
Dry the crystals under vacuum to a constant weight.
Expected Outcome:
-
Purity: >99% (as determined by HPLC)
-
Yield: 70-90% (dependent on the purity of the crude material)
Protocol 2: Flash Column Chromatography of (S)-Morpholin-2-ylmethanol (Free Base)
Objective: To purify the free base form of (S)-Morpholin-2-ylmethanol using flash column chromatography.
Materials:
-
Crude (S)-Morpholin-2-ylmethanol (free base)
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (Et3N)
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 DCM:MeOH with 0.5% Et3N).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude (S)-Morpholin-2-ylmethanol in a minimal amount of the initial eluent and load it onto the column. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.5% Et3N) and gradually increase the polarity (e.g., to 90:10 DCM:MeOH + 0.5% Et3N).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Expected Outcome:
-
Purity of free base: >98% (as determined by GC or HPLC)
-
Overall yield (after salt formation): 60-80%
Visualizations
How to prevent racemization of (S)-Morpholin-2-ylmethanol hydrochloride during functionalization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent racemization of the chiral center in (S)-Morpholin-2-ylmethanol hydrochloride during various functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization when functionalizing this compound?
A1: Racemization of this compound is not common at the chiral carbon (C2) under standard functionalization conditions, as it is not an exceptionally acidic proton. However, racemization can be induced under specific circumstances:
-
Harsh Reaction Conditions : High temperatures or the use of strong acids or bases can create equilibrium conditions that may allow for epimerization.
-
Oxidation-Reduction Sequences : If the secondary alcohol is oxidized to a ketone and then subsequently reduced, the stereocenter will be lost unless a stereoselective reducing agent is used.
-
Ring-Opening and Closing : Certain reaction pathways that involve the cleavage and reformation of the morpholine ring could potentially lead to racemization if not performed under stereocontrolled conditions.
-
In situ Imine Formation : Although less likely, harsh conditions with certain reagents could lead to the formation of an imine intermediate involving the morpholine nitrogen, which could potentially affect the adjacent stereocenter.[1]
Q2: How do I choose the correct protecting group strategy to prevent racemization?
A2: A robust protecting group strategy is the most effective way to prevent side reactions and potential racemization.[2][3] The choice depends on which functional group (amine or alcohol) you intend to modify.
-
For O-Functionalization (modifying the -CH₂OH group) : Protect the secondary amine first. This prevents the nucleophilic amine from interfering with the reaction at the alcohol.
-
Recommended Protecting Group : tert-Butoxycarbonyl (Boc) is ideal. It is stable under a wide range of conditions used for alcohol functionalization and can be removed under mild acidic conditions.
-
-
For N-Functionalization (modifying the -NH- group) : Protect the primary alcohol first. This prevents the alcohol from reacting with electrophiles intended for the nitrogen.
-
Recommended Protecting Group : Silyl ethers, such as tert-Butyldimethylsilyl (TBDMS), are excellent choices. They are easily introduced and can be removed with fluoride sources (like TBAF) without affecting most N-protecting groups or subsequent modifications.
-
This dual-protection approach is a cornerstone of an "orthogonal protecting group strategy," allowing for selective deprotection and reaction at different sites.[3]
Q3: What are the optimal reaction conditions for functionalizing the amine or alcohol without causing racemization?
A3: Maintaining mild reaction conditions is critical.
-
Temperature : Conduct reactions at the lowest feasible temperature, typically ranging from 0 °C to room temperature.
-
Base Selection : When a base is required (e.g., for N-alkylation or deprotonating the hydrochloride), use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong, aggressive bases like hydroxides or alkoxides where possible.
-
Solvent Choice : Aprotic solvents are generally preferred as they can minimize the stability of charged intermediates that might be prone to racemization.[2]
-
Purification : Be cautious during purification. Acidic silica gel can sometimes lead to the degradation or racemization of sensitive compounds.[2] Consider using deactivated silica gel (e.g., with triethylamine) or alternative purification media like neutral alumina if racemization is suspected during chromatography.[2]
Q4: How can I detect and quantify racemization in my final product?
A4: The most reliable method for detecting and quantifying racemization is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) can separate the (S) and (R) enantiomers, allowing you to determine the enantiomeric excess (% ee) of your product. This analysis should also be performed on the starting material to establish a baseline.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low or complete loss of enantiomeric excess (% ee) in the product. | Reaction temperature is too high, promoting epimerization. | Decrease the reaction temperature. Run trials starting at 0 °C or even lower (-20 °C) and slowly warm to room temperature. |
| Use of a strong base (e.g., NaOH, KOtBu) is causing racemization. | Switch to a milder, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Proton-Sponge®. | |
| The unprotected amine or alcohol functional group is participating in an undesired side reaction. | Implement an orthogonal protecting group strategy. Protect the non-reacting functional group before proceeding with the desired transformation.[3] | |
| Racemization is occurring during acidic or basic work-up. | Use a buffered aqueous solution for work-up or minimize the exposure time to harsh pH conditions. | |
| The compound is racemizing on the silica gel column during purification.[2] | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like neutral alumina.[2] | |
| Multiple unexpected byproducts are observed. | The unprotected functional group is reacting. | Protect the functional group that is not intended to react. For example, use a Boc group for the amine before functionalizing the alcohol.[3] |
| The chosen reaction conditions are too harsh, leading to decomposition. | Utilize milder reagents and lower reaction temperatures. |
Data on Protecting Group Stability
The following table summarizes common protecting groups and their stability under various conditions, which is crucial for planning a synthetic route that avoids racemization.
| Protecting Group | Functional Group Protected | Stable To | Labile To (Cleavage Conditions) |
| Boc (tert-Butoxycarbonyl) | Amine | Weak acids, most bases, hydrogenation | Strong acids (e.g., TFA, HCl in dioxane) |
| Cbz (Carboxybenzyl) | Amine | Mild acids and bases | Hydrogenolysis (H₂, Pd/C), strong acids |
| TBDMS (tert-Butyldimethylsilyl) | Alcohol | Most non-acidic/non-fluoride conditions | Fluoride sources (TBAF), acidic conditions |
| Bn (Benzyl) | Alcohol | Mild acids and bases, silyl deprotection | Hydrogenolysis (H₂, Pd/C), strong acids |
Key Experimental Protocols
Protocol 1: N-Boc Protection of (S)-Morpholin-2-ylmethanol
This protocol is essential before performing functionalization on the hydroxyl group.
-
Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water.
-
Base Addition : Add a base such as Triethylamine (2.5 eq) or Sodium Bicarbonate (3.0 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Boc-Anhydride Addition : Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or dissolved in the reaction solvent.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-Morpholin-2-ylmethanol.
Visual Guides and Workflows
The following diagrams illustrate the decision-making process and workflows for preventing racemization.
Caption: Workflow for selecting a protection strategy.
Caption: Logical diagram of racemization causes and prevention.
References
Overcoming poor solubility of (S)-Morpholin-2-ylmethanol hydrochloride in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Morpholin-2-ylmethanol hydrochloride. Our aim is to help you overcome common challenges, particularly those related to its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chiral building block widely used in organic synthesis.[1][][3] Its morpholine core is a prevalent feature in many pharmaceutical compounds due to its ability to improve pharmacokinetic properties.[4] This compound is particularly valuable in medicinal chemistry for the synthesis of complex, biologically active molecules, including chiral amines and drug candidates.[1][][3]
Q2: Why does this compound exhibit poor solubility in many organic solvents?
As a hydrochloride salt, this compound is highly polar. The presence of the charged ammonium center and the chloride counter-ion makes it readily soluble in polar solvents like water but poorly soluble in non-polar or weakly polar organic solvents commonly used in synthesis, such as dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: What are the general solubility characteristics of this compound?
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your reaction media.
Initial Assessment of Solubility
Before proceeding with more complex methods, it's crucial to determine the extent of the solubility issue.
-
Solvent Screening: Test the solubility of a small amount of the compound in various solvents, ranging from polar to non-polar.
-
Physical Aids: Attempt to dissolve the compound by using vigorous stirring, heating, or sonication. These methods can sometimes be sufficient to achieve the desired concentration.
Solubility Enhancement Strategies
If physical methods are insufficient, consider the following chemical and procedural strategies.
Data Presentation: Estimated Solubility of a Related Amine Hydrochloride
| Solvent | Estimated Solubility (mg/mL) | Polarity | Notes |
| Water | 11.2 | High | Generally the best solvent for direct dissolution.[5] |
| Methanol | 30 | High | Can be a good co-solvent.[5] |
| Ethanol | Soluble (qualitative) | High | Often used as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | High | A powerful solvent for many organic compounds. |
| Dichloromethane (DCM) | Poorly Soluble | Medium | Common reaction solvent where solubility is an issue. |
| Tetrahydrofuran (THF) | Poorly Soluble | Medium | Another common reaction solvent with limited solubility for salts. |
| Toluene | Insoluble | Low | Not a suitable solvent. |
| Hexane | Insoluble | Low | Not a suitable solvent. |
| Data is based on phencyclidine hydrochloride and should be used as an estimation.[5] |
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Amine
This is often the most effective method to improve solubility in less polar organic solvents.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add the 1 M NaOH or saturated NaHCO₃ solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid.
Note: The free amine may be less stable than the hydrochloride salt and is best used immediately in the subsequent reaction step.
Protocol 2: Using a Co-solvent System
For reactions where the presence of a small amount of a polar solvent is tolerable.
Procedure:
-
Suspend the this compound in your primary, less polar reaction solvent (e.g., DCM, THF).
-
Add a small amount of a polar co-solvent, such as methanol or ethanol, dropwise while stirring vigorously until the solid dissolves.
-
Be mindful that the co-solvent may affect the reactivity of your other reagents.
Visualizations
Caption: Decision workflow for overcoming solubility issues.
Caption: Generalized synthetic pathway using a chiral morpholine.
References
Managing hygroscopicity of (S)-Morpholin-2-ylmethanol hydrochloride during storage and handling
Welcome to the technical support center for (S)-Morpholin-2-ylmethanol hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic nature of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For this compound, which is a hygroscopic solid, this can lead to a variety of issues that can compromise experimental integrity and product quality.[1][2][3] These problems include:
-
Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh.[1]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a decrease in the purity of the active pharmaceutical ingredient (API).
-
Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not accurately reflect the true quantity of the active compound, leading to errors in solution concentrations and experimental results.
Q2: How should I store this compound to minimize moisture absorption?
A2: Proper storage is the first line of defense against the challenges posed by hygroscopicity. Here are the recommended storage conditions:
-
Airtight Containers: Always store the compound in a tightly sealed, airtight container. For smaller quantities, consider using vials with lined caps. For larger quantities, ensure the container has a robust sealing mechanism.
-
Dry Environment: Store the container in a dry and well-ventilated place. The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.
-
Controlled Temperature: Store at room temperature, away from direct heat sources.[4] Temperature fluctuations should be avoided as they can influence the relative humidity within the container.
-
Inert Gas: For long-term storage or for highly sensitive experiments, consider blanketing the container with an inert gas like nitrogen or argon before sealing.
Q3: What are the visible signs that my this compound has absorbed moisture?
A3: Visual inspection can often provide the first indication of moisture uptake. Look for the following signs:
-
Clumping or Caking: The fine powder may start to form lumps or a solid mass.
-
Change in Appearance: The material might appear wet, sticky, or may have a glassy appearance.
-
Deliquescence: In cases of high moisture absorption, the solid may start to dissolve and form a solution.
If you observe any of these signs, it is crucial to determine the water content of the material before use.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty in weighing an accurate amount of the compound. | The material has absorbed moisture and is clumping or sticking to the spatula and weighing vessel. | 1. Work quickly to minimize exposure to ambient air. 2. Consider weighing the compound in a glove box with controlled low humidity. 3. If a glove box is unavailable, pre-weigh a larger amount than needed, determine its water content accurately using Karl Fischer titration, and then calculate the corrected mass of the "wet" material needed for your experiment. |
| Inconsistent analytical results (e.g., in chromatography or spectroscopy). | The actual concentration of the prepared solution is lower than intended due to the unaccounted weight of absorbed water. | 1. Always determine the water content of the solid just before preparing solutions for critical experiments. 2. Use the measured water content to calculate the corrected mass of the hygroscopic solid needed. The formula is: Corrected Mass = Target Mass / (1 - (Water Content % / 100)) |
| The compound has turned into a sticky or semi-liquid state. | The compound has absorbed a significant amount of moisture from the atmosphere, potentially due to improper storage. | 1. Do not use the material in this state for quantitative experiments. 2. If the material is still deemed usable, it must be dried under vacuum at a controlled temperature. The appropriate drying conditions should be determined carefully to avoid thermal degradation. 3. After drying, it is essential to re-characterize the material (e.g., by NMR, LC-MS) to ensure its chemical integrity has not been compromised. |
| Karl Fischer titration gives inconsistent or drifting results. | Amine hydrochlorides can sometimes interfere with the Karl Fischer reaction, or the titration cell may not be properly sealed. | 1. Ensure the Karl Fischer titration cell is properly sealed to prevent atmospheric moisture from entering.[5] 2. For strongly basic amines, the pH of the KF reagent can be affected, leading to side reactions. Consider using a KF reagent with a buffer or adding a weak acid like benzoic acid to the solvent.[6] 3. Ensure the sample is fully dissolved in the KF solvent. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a method for the accurate determination of water content in this compound.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., CombiTitrant 5)
-
Anhydrous Methanol (or a suitable KF solvent)
-
Water standard for titer determination
-
This compound sample
-
Airtight weighing accessories
Procedure:
-
Titer Determination:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to dryness with the Karl Fischer reagent.
-
Accurately add a known amount of water standard and titrate with the KF reagent to the endpoint.
-
The titer (mg H₂O / mL reagent) is automatically calculated by the instrument. Repeat this step until a consistent titer is obtained.
-
-
Sample Analysis:
-
In a dry, airtight container, accurately weigh approximately 50-100 mg of this compound.
-
Quickly transfer the weighed sample to the pre-tared titration vessel.
-
Allow the sample to dissolve completely with stirring.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content as a percentage of the total mass.
-
-
Calculation:
-
Water Content (%) = [(Volume of KF reagent consumed (mL) * Titer (mg/mL)) / Sample Weight (mg)] * 100
-
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
Instrument:
-
Dynamic Vapor Sorption (DVS) Analyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into the DVS sample pan.
-
-
Drying Stage:
-
Equilibrate the sample at 0% relative humidity (RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.
-
-
Sorption Phase:
-
Increase the RH in steps of 10% from 0% to 90% RH at 25°C.
-
At each RH step, allow the sample to equilibrate until a stable weight is reached.
-
-
Desorption Phase:
-
Decrease the RH in steps of 10% from 90% to 0% RH at 25°C.
-
Allow the sample to equilibrate at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity for both the sorption and desorption phases. This graph is the moisture sorption isotherm.
-
Based on the percentage weight gain at 80% RH, you can classify the hygroscopicity of the compound according to the European Pharmacopoeia.
-
Hygroscopicity Classification (European Pharmacopoeia)
| Classification | Weight Increase (at 25°C and 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Decision tree for handling clumped this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. hiranuma.com [hiranuma.com]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving (S)-Morpholin-2-ylmethanol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the optimization of catalyst loading for reactions with (S)-Morpholin-2-ylmethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction with this compound?
A typical starting point for catalyst loading in asymmetric synthesis is between 1–10 mol%. For highly efficient catalysts, this can often be reduced to less than 1 mol%. Conversely, for initial screenings or particularly challenging substrates, a higher loading of up to 20 mol% might be necessary to achieve a reasonable conversion rate.
Q2: How does increasing the catalyst loading affect reaction yield and enantiomeric excess (ee)?
Generally, a higher catalyst loading can lead to faster reaction rates and higher conversion. However, the impact on enantiomeric excess (ee) can vary. In some instances, increasing the catalyst loading can improve ee, while in others it may have a negligible or even negative effect due to the formation of less selective catalyst aggregates or an increase in side reactions.[1] The optimal loading is a balance between reaction time, yield, and stereoselectivity, which must be determined empirically for each specific transformation.
Q3: My reaction is very slow. Should I just increase the catalyst loading?
While increasing the catalyst loading is a straightforward approach to increase the reaction rate, it should not be the first or only option, especially with expensive catalysts. Before increasing the catalyst amount, consider other factors:
-
Purity of Reagents and Solvents: Ensure all starting materials, including this compound, and solvents are pure and anhydrous if the reaction is sensitive to moisture.[1]
-
Reaction Temperature: Optimizing the temperature can significantly impact the reaction rate.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities. Ensure all components are pure and reactions are run under an inert atmosphere (e.g., N₂ or Ar) if the catalyst is sensitive to air or moisture.
Q4: Can a high catalyst loading ever be detrimental to the reaction?
Yes. At high concentrations, some catalysts may form aggregates or dimers that are less selective or even inactive.[1] This can also lead to an increase in side reactions, potentially making product purification more difficult and lowering the overall yield of the desired product. It is crucial to find the optimal loading through systematic experimentation.[1]
Q5: How critical is the order of reagent addition when working with catalytic systems?
The order of addition can be critical for achieving high enantioselectivity. For instance, pre-forming the active catalyst by mixing the metal precursor and the chiral ligand for a period before adding the substrate, such as this compound, can be crucial for achieving high enantioselectivity.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the optimization of catalyst loading for reactions involving this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to effectively catalyze the reaction. Solution: Gradually increase the catalyst loading (e.g., in increments of 2-5 mol%) and monitor the effect on the reaction yield.[1] |
| Catalyst Deactivation/Poisoning | Impurities in the reagents or solvent (e.g., water, other nucleophiles) can poison the catalyst. Solution: Ensure all reagents, including this compound, and solvents are of high purity and are anhydrous.[1] Verify the integrity of the catalyst. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be heterogeneous and likely slow or incomplete. Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature.[1] |
| Suboptimal Reaction Temperature | The reaction may require higher or lower temperatures to proceed efficiently. Solution: Screen a range of temperatures to find the optimal condition for your specific reaction. |
Issue 2: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst Loading | Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[1] High concentrations may lead to the formation of less selective catalyst aggregates, while low concentrations might result in a more prominent non-catalyzed, non-selective background reaction.[1] Solution: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.[1] |
| Incorrect Solvent Choice | The solvent can significantly impact the stability of the diastereomeric transition states, thereby affecting enantioselectivity.[1] Solution: Perform a solvent screening experiment with a variety of solvents (e.g., toluene, dichloromethane, THF, acetonitrile) to find the one that provides the highest enantioselectivity.[1] |
| Reaction Temperature is Not Optimized | Temperature is a critical parameter influencing enantioselectivity.[1] Generally, lower temperatures favor higher enantiomeric excess.[1] Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to identify the optimal condition.[1] |
| Poor Quality of Chiral Ligand/Catalyst | The enantiomeric purity of the chiral ligand or catalyst is paramount. Solution: Verify the enantiomeric purity of your chiral catalyst or ligand before use.[1] |
Data Presentation: Catalyst Loading Optimization
The following tables provide examples of how to structure quantitative data from catalyst loading optimization experiments.
Table 1: Optimization of Catalyst Loading for a Hypothetical N-Arylation Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | Toluene | 100 | 24 | 35 |
| 2 | 5 | Toluene | 100 | 24 | 68 |
| 3 | 10 | Toluene | 100 | 18 | 92 |
| 4 | 15 | Toluene | 100 | 18 | 93 |
| 5 | 10 | Dioxane | 100 | 18 | 85 |
| 6 | 10 | Toluene | 80 | 24 | 75 |
Data is illustrative and based on typical optimization trends.
Table 2: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 0.5 | 0 | 85 | 90 |
| 2 | 1.0 | 0 | 92 | 95 |
| 3 | 2.0 | 0 | 94 | 96 |
| 4 | 5.0 | 0 | 95 | 92 |
| 5 | 1.0 | 25 | 98 | 85 |
Data is illustrative and demonstrates the importance of empirical determination of optimal catalyst loading.
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol describes a general method for screening catalyst loading in parallel to identify optimal conditions.
1. Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvent, either freshly distilled or obtained from a solvent purification system.
-
Ensure the catalyst, this compound, and other reagents are pure and dry.
2. Reaction Setup (Example for 5 parallel reactions):
-
In an inert atmosphere glovebox or using Schlenk techniques, add the catalyst to five separate reaction vessels at varying loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).
-
To each vessel, add this compound (1.0 equiv) and any other necessary reagents (e.g., base, ligand).
-
Add the anhydrous solvent to each vessel to achieve the desired concentration.
-
Finally, add the coupling partner (e.g., aryl halide for N-arylation).
3. Reaction Monitoring:
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction by a suitable analytical method (e.g., TLC, GC, LC-MS) at regular time intervals.
4. Work-up and Analysis:
-
Once the reactions are complete (or after a fixed time point), quench the reactions appropriately.
-
Isolate the product from each reaction mixture.
-
Determine the yield and, if applicable, the enantiomeric or diastereomeric excess of the product for each catalyst loading.
5. Optimization:
-
Based on the results, identify the catalyst loading that provides the best balance of reaction rate, yield, and selectivity.
-
Further optimization of other parameters (e.g., temperature, solvent, concentration) can be performed around this optimal loading.
Visualizations
Caption: A stepwise workflow for optimizing catalyst loading.
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting guide for HPLC analysis of chiral morpholine derivatives
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of chiral morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between the enantiomers of my morpholine derivative?
Poor enantiomeric resolution in chiral HPLC typically stems from a few key factors: an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a column that has lost efficiency.[1] Since morpholine derivatives are often basic, achieving good separation requires a systematic approach to method development that carefully considers these variables.[2]
Q2: How do I select the right Chiral Stationary Phase (CSP) for a novel morpholine derivative?
The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[2] For basic compounds like morpholine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful starting point.[2][3] A common strategy is to screen a set of complementary CSPs with a few standard mobile phases to identify the most promising conditions for further optimization.[2]
Q3: My chromatogram shows significant peak tailing for both enantiomers. What is the cause and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like morpholine derivatives.[4] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica surface of the column packing.[4] To resolve this, add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase.[5] The modifier competes with the analyte for the active silanol sites, resulting in more symmetrical peaks.[5]
Q4: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?
Ghost peaks are extraneous peaks that do not come from the injected sample.[6] They are often caused by contamination in the mobile phase, the HPLC system, or carryover from a previous injection in the autosampler.[1] To troubleshoot, run a blank gradient without any injection.[1] If the peaks are still present, the source is the mobile phase or the system.[1] If the blank is clean, inject the sample solvent; if peaks appear, the solvent is contaminated.[1] If both are clean, the issue is likely autosampler carryover, which requires optimizing the needle wash procedure.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
Symptom: Poor or No Resolution of Enantiomers
Achieving baseline separation is the primary goal of chiral chromatography. If your enantiomers are co-eluting or poorly resolved, follow this workflow.
Caption: Workflow for improving enantiomeric resolution.
Detailed Actions:
-
Chiral Stationary Phase (CSP): Ensure you are using a CSP suitable for basic compounds. Polysaccharide-based columns are a robust choice. If resolution is still poor, consider screening other types of CSPs.
-
Mobile Phase Composition: This is the most powerful parameter for optimizing selectivity.[7]
-
Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Small changes can have a large impact on resolution.
-
Additives: For basic morpholine derivatives, adding a basic modifier like 0.1% diethylamine (DEA) can significantly improve peak shape and sometimes resolution.[2][5] For acidic derivatives, 0.1% trifluoroacetic acid (TFA) is recommended.[2][5]
-
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]
-
Flow Rate: Lowering the flow rate increases the time the analytes interact with the stationary phase, which can improve resolution but will also lengthen the run time.[5][8]
Table 1: Impact of Parameter Adjustments on Resolution
| Parameter | Adjustment | Expected Effect on Resolution | Potential Side Effect |
| Mobile Phase | Change alcohol type/percentage | High impact on selectivity (α) | May change elution order |
| Flow Rate | Decrease | May improve resolution (increases N) | Longer analysis time |
| Temperature | Decrease | Usually improves resolution | Higher backpressure, longer run time |
| Column | Use smaller particle size | Improves resolution (increases N)[9] | Higher backpressure[9] |
Symptom: Asymmetric Peaks (Tailing or Fronting)
Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry compromises resolution and the accuracy of quantification.[10]
Caption: Decision tree for troubleshooting peak asymmetry.
Detailed Actions:
-
Peak Tailing (broader second half):
-
Cause: Most often due to strong interactions between the basic morpholine analyte and acidic silanol groups on the column.[4]
-
Solution: Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to block these secondary interaction sites.[5] Ensure the buffer concentration is sufficient (typically 10-20 mM) if using reversed-phase.[1]
-
-
Peak Fronting (broader first half):
Table 2: Troubleshooting Peak Asymmetry
| Peak Shape | Common Cause(s) | Primary Solution(s) |
| Tailing | Secondary interactions (basic analyte vs. silanols) | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[5] |
| Column Overload | Reduce sample mass on column. | |
| Fronting | Column Overload | Reduce sample mass on column.[11] |
| Poor sample solubility | Decrease sample concentration; dissolve sample in mobile phase.[10][11] |
Symptom: Low or No Detector Response
If you are not seeing your peak or the signal-to-noise ratio is poor, the issue may lie with the analyte's properties or the detector itself.
Detailed Actions:
-
Check for a Chromophore: The basic morpholine structure does not have a strong UV-absorbing chromophore.[13] If the rest of your molecule also lacks one, a standard UV detector will have very low sensitivity.
-
Derivatization: If UV detection is required, you may need to derivatize your analyte with a UV-active tag. For example, reacting an amine functional group with an agent like 1-Naphthyl isothiocyanate can produce a derivative with strong UV absorbance.[14]
-
Alternative Detection: Consider using a more universal detector that does not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). A Refractive Index (RI) detector can also be used, though it is less sensitive and not compatible with gradient elution.[13]
Experimental Protocols
Protocol 1: Mobile Phase Optimization for a Basic Morpholine Derivative (Normal Phase)
This protocol outlines a systematic approach to optimizing the mobile phase to improve enantiomeric resolution.
-
Initial Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® IA, IC).
-
Mobile Phase: Start with n-Hexane/Isopropanol (IPA) (90:10 v/v).
-
Additive: Add 0.1% Diethylamine (DEA) to the total mobile phase volume.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
-
Optimization Steps:
-
Adjust Alcohol Content: If resolution is poor, adjust the percentage of IPA.
-
Decrease IPA to 5% to increase retention and potentially improve resolution.
-
Increase IPA to 15% or 20% to decrease retention.
-
-
Change Alcohol Type: If optimizing the IPA content is insufficient, switch the alcohol modifier to ethanol. Ethanol can offer different selectivity compared to IPA. Repeat the optimization of the alcohol content (e.g., start with n-Hexane/Ethanol 90:10).
-
Systematic Evaluation: Analyze the sample at each condition and record the retention times (t1, t2) and peak widths (w1, w2).
-
-
Data Analysis:
-
Calculate the selectivity (α = k2/k1) and resolution (Rs) for each condition.
-
Select the mobile phase composition that provides a resolution (Rs) value ≥ 1.5 with a reasonable analysis time.
-
Protocol 2: Column Washing and Regeneration (Immobilized CSPs)
If you observe high backpressure or a loss of performance that is not resolved by mobile phase adjustments, the column may be contaminated.[1]
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination.[1]
-
Strong Solvent Flush: For immobilized polysaccharide CSPs, stronger solvents can be used for cleaning.[1][15]
-
Re-equilibration: After washing, flush the column with the mobile phase (without buffer or additives) for at least 30 minutes.
-
Final Equilibration: Introduce the analytical mobile phase and equilibrate the system until a stable baseline is achieved (at least 10-20 column volumes).[16]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. learnaboutpharma.com [learnaboutpharma.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. chemtech-us.com [chemtech-us.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. helixchrom.com [helixchrom.com]
- 14. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Stability of (S)-Morpholin-2-ylmethanol Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Morpholin-2-ylmethanol hydrochloride and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of this compound derivatives can be influenced by several factors, including:
-
pH: As amine hydrochlorides, the stability of these derivatives is highly dependent on the pH of the solution. Both acidic and basic conditions can potentially lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.[1][2][3][4]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products. The morpholine ring, particularly the nitrogen and adjacent carbons, can be susceptible to oxidation.[5]
-
Excipients: In formulated products, interactions with excipients can impact stability. For instance, reducing sugars can react with the amine group in a Maillard reaction.[6][7]
Q2: What are the potential degradation pathways for this compound derivatives?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the morpholine ring and related compounds, potential degradation pathways may include:
-
Oxidative Ring Cleavage: The morpholine ring can undergo cleavage of the C-N or C-O bonds under oxidative conditions, potentially initiated by a cytochrome P450-like mechanism in biological systems or by chemical oxidants.[5][8] This can lead to the formation of open-chain compounds.
-
N-Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, forming an N-oxide derivative.
-
Dehydration: The primary alcohol group in the methanol moiety could undergo dehydration, particularly under acidic conditions and at elevated temperatures.
-
Formation of Dimers or Polymers: Under certain conditions, intermolecular reactions could lead to the formation of dimers or higher-order oligomers.
Q3: How can I improve the stability of my this compound derivative in solution?
A3: To enhance the stability of your compound in solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a range where the compound exhibits maximum stability. This can be achieved by using appropriate buffer systems such as citrate, acetate, or phosphate buffers.[3]
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Inert Atmosphere: For oxygen-sensitive derivatives, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Use of Antioxidants: The addition of antioxidants, such as EDTA which acts as a chelating agent, can help prevent oxidation.[3]
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Excipient Compatibility: If formulating, ensure all excipients are compatible with the active pharmaceutical ingredient (API). Avoid using excipients with reactive functional groups.[6][7]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram during a stability study.
-
Possible Cause 1: Degradation of the this compound derivative.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Subject your compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. This will help in identifying if the unknown peaks correspond to degradants.
-
Analyze Stressed Samples: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to analyze the stressed samples and compare the chromatograms with your stability samples.
-
Characterize Degradation Products: If the peaks match, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in elucidating the structure of the degradation products.
-
-
-
Possible Cause 2: Interaction with excipients or impurities in the solvent.
-
Troubleshooting Steps:
-
Analyze a Placebo Formulation: If you are working with a formulation, analyze a placebo (containing all excipients except the API) under the same stability conditions to check for any interfering peaks from excipient degradation.
-
Check Solvent Purity: Ensure the purity of the solvents used in your sample preparation and mobile phase. Impurities in solvents can sometimes react with the analyte.
-
Conduct Drug-Excipient Compatibility Studies: Mix the API with individual excipients and store them under accelerated conditions to identify any potential interactions.[9]
-
-
Problem: The degradation of my compound is faster than expected.
-
Possible Cause 1: Inappropriate storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Double-check the temperature, humidity, and light exposure of your stability chambers or storage areas.
-
Evaluate Packaging: Ensure the packaging is appropriate to protect the sample from environmental factors. For example, use tightly sealed containers for moisture-sensitive compounds.
-
-
-
Possible Cause 2: Presence of catalysts for degradation.
-
Troubleshooting Steps:
-
Check for Metal Ion Contamination: Trace amounts of metal ions can catalyze oxidative degradation. Consider using chelating agents like EDTA in your formulation.
-
Review Formulation Components: Re-evaluate all components of your formulation for any potential incompatibilities or catalytic impurities.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound derivatives.
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature / 60°C | 24 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | 80°C (in solid state and solution) | 80°C | 48 hours |
| Photostability | ICH Q1B option 1 or 2 light exposure | Room Temperature | As per ICH Q1B |
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Application:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3%.
-
Thermal: Place solid drug substance and an aliquot of the stock solution in a calibrated oven at 80°C.
-
Photostability: Expose the solid drug substance and an aliquot of the stock solution to light as specified in ICH guideline Q1B.
-
-
Neutralization (for hydrolysis samples): After the specified duration, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a hypothetical example of an HPLC method that could be a starting point for developing a stability-indicating assay.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Methodology:
-
System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area, and tailing factor).
-
Specificity: Inject a blank (diluent), a placebo solution (if applicable), and solutions of known related substances and degradation products to ensure that the peak for the main compound is well-resolved from any other peaks.
-
Linearity, Accuracy, and Precision: Validate the method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemintel360.com [chemintel360.com]
Refinement of workup procedures for reactions using (S)-Morpholin-2-ylmethanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining workup procedures for reactions involving (S)-Morpholin-2-ylmethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize this compound before my reaction?
Yes, for most N-alkylation or acylation reactions, it is essential to convert the hydrochloride salt to the free base. The lone pair on the nitrogen atom is required for its nucleophilic activity. Using the hydrochloride salt directly will likely result in a very slow or incomplete reaction, as the protonated nitrogen is not nucleophilic.
Q2: What is the recommended procedure for neutralizing the hydrochloride salt?
A standard procedure involves dissolving the this compound in a suitable solvent and adding a base to deprotonate the morpholine nitrogen. The resulting free base can then be used in the subsequent reaction.
General Neutralization and Extraction Protocol
A common method for neutralization involves an aqueous workup.
Experimental Protocol:
-
Dissolution: Dissolve the this compound in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, until the pH of the solution is basic (pH 9-11).
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The free base form of (S)-Morpholin-2-ylmethanol is less water-soluble than its salt form.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base of (S)-Morpholin-2-ylmethanol, which can then be used in your reaction.
Q3: What are the common side reactions to be aware of when using (S)-Morpholin-2-ylmethanol in N-alkylation reactions?
A primary side reaction of concern is O-alkylation of the primary alcohol, which can compete with the desired N-alkylation.[1] Another potential issue is the formation of dialkylated byproducts, especially if a strong base and a highly reactive alkylating agent are used.[2]
Q4: How can I minimize O-alkylation?
To favor N-alkylation over O-alkylation, consider the following strategies:
-
Choice of Base: Use a milder base that is sufficient to deprotonate the morpholine nitrogen but not the hydroxyl group. Carbonate bases like potassium carbonate (K₂CO₃) are often a good choice.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for N-alkylation.
-
Protecting Groups: In cases where O-alkylation is a significant issue, protecting the hydroxyl group (e.g., as a silyl ether) before the N-alkylation step and deprotecting it afterward might be necessary.
Q5: I am observing an emulsion during the extractive workup. How can I resolve this?
Emulsion formation is a common issue, particularly when dealing with amine-containing compounds. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to resolve the emulsion.
Q6: How can I remove unreacted (S)-Morpholin-2-ylmethanol from my reaction mixture?
Since (S)-Morpholin-2-ylmethanol is a basic compound, an acidic wash during the workup is an effective way to remove it.
Procedure:
-
After the reaction is complete, dilute the mixture with an organic solvent.
-
Wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The unreacted (S)-Morpholin-2-ylmethanol will be protonated and will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Follow up with a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid in the organic layer, and then a final wash with brine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete neutralization of the hydrochloride salt. | Ensure the pH is sufficiently basic (9-11) after adding the base before proceeding with the reaction. |
| Low reactivity of the alkylating/acylating agent. | Consider using a more reactive agent (e.g., an alkyl iodide instead of a chloride) or increasing the reaction temperature. | |
| Formation of O-Alkylated Side Product | The base used is too strong, leading to deprotonation of the hydroxyl group. | Use a milder base such as potassium carbonate or sodium bicarbonate. |
| High reaction temperature. | Try running the reaction at a lower temperature. | |
| Persistent Emulsion During Workup | Presence of both polar and non-polar functionalities in the product and starting materials. | Add brine to the separatory funnel. If the emulsion persists, try filtering through Celite® or using centrifugation. |
| Difficulty in Removing Unreacted Starting Material | Inefficient acidic wash. | Use a sufficient volume of dilute HCl solution and perform multiple washes. Check the pH of the aqueous layer to ensure it is acidic. |
| Product is Water-Soluble | The product may have high polarity. | Use a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol.[3] "Salting out" by adding a large amount of salt to the aqueous layer can also help. |
Experimental Protocols
Representative Protocol for N-Benzylation of (S)-Morpholin-2-ylmethanol
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization and Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq). Stir the suspension at room temperature for 30 minutes.
-
N-Alkylation: Add benzyl bromide (1.1 eq) to the reaction mixture. Heat the mixture to reflux (around 82 °C) and monitor the reaction by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane.
-
Washes: Wash the organic layer sequentially with 1 M HCl (to remove unreacted starting material), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Chiral HPLC Analysis
To determine the enantiomeric excess (ee) of the N-substituted product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is typically used.
-
Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of morpholine derivatives. Columns such as Chiralcel® OD-H, Chiralpak® AD-H, or Chiralpak® IA are good starting points for method development.
Method Development:
-
Mobile Phase Screening: Start with a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Additive for Basic Compounds: Since the product is a tertiary amine, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to the mobile phase is often necessary to improve peak shape and resolution.
-
Optimization: Adjust the ratio of hexane to alcohol to optimize the separation and retention times. Lower flow rates (e.g., 0.5-1.0 mL/min) can sometimes improve resolution.
-
Detection: Monitor the elution at a wavelength where the product has significant UV absorbance.
Visualizing Workflows
Diagram 1: General N-Alkylation Workflow
Caption: Workflow for N-alkylation of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield.
References
Validation & Comparative
Comparative Analysis of (S)- vs (R)-Morpholin-2-ylmethanol Hydrochloride in Biological Systems: A Framework for Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. When substituted, as in the case of morpholin-2-ylmethanol, a chiral center is introduced, leading to the existence of (S) and (R) enantiomers. It is a fundamental principle in pharmacology that stereochemistry can profoundly influence biological activity. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics and pharmacokinetics, with one enantiomer often being more potent, having a different pharmacological effect, or being metabolized differently than its counterpart.
This guide provides a framework for the comparative biological analysis of (S)-Morpholin-2-ylmethanol hydrochloride and (R)-Morpholin-2-ylmethanol hydrochloride. As these molecules are primarily used as building blocks for more complex bioactive compounds, this guide will focus on outlining the essential experimental protocols and data presentation formats necessary to elucidate their potential stereospecific effects in various biological assays. The data presented herein is hypothetical and serves to illustrate the expected outcomes of such a comparative study.
Hypothetical Biological Differentiation
The differential interaction of enantiomers with chiral biological macromolecules (e.g., enzymes, receptors) can lead to distinct biological outcomes. For instance, the (S)-enantiomer might exhibit a higher binding affinity for a specific receptor due to a more favorable three-dimensional arrangement of its functional groups within the receptor's binding pocket. Conversely, the (R)-enantiomer could be a more potent inhibitor of a particular enzyme. It is also possible that one enantiomer is cytotoxic while the other is benign. Therefore, a thorough comparative analysis is crucial.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of the biological activities of the (S) and (R) enantiomers, all quantitative data should be summarized in tabular format. The following tables present hypothetical data to illustrate how the results of such a comparative study would be presented.
Table 1: Comparative Cytotoxicity in HepG2 Human Liver Cancer Cells
| Compound | IC₅₀ (µM) ± SD |
| This compound | 150.2 ± 12.5 |
| (R)-Morpholin-2-ylmethanol hydrochloride | >500 |
| Doxorubicin (Positive Control) | 1.2 ± 0.3 |
IC₅₀: Half-maximal inhibitory concentration. SD: Standard Deviation.
Table 2: Comparative Inhibition of a Hypothetical Kinase
| Compound | IC₅₀ (nM) ± SD |
| This compound | 85.6 ± 7.2 |
| (R)-Morpholin-2-ylmethanol hydrochloride | 1245.0 ± 98.3 |
| Staurosporine (Positive Control) | 10.5 ± 1.1 |
Table 3: Comparative Receptor Binding Affinity for a Hypothetical GPCR
| Compound | Kᵢ (nM) ± SD |
| This compound | 450.3 ± 35.8 |
| (R)-Morpholin-2-ylmethanol hydrochloride | 98.1 ± 8.9 |
| Reference Ligand (Positive Control) | 15.2 ± 2.1 |
Kᵢ: Inhibition constant.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are standard protocols for the key experiments that would be required for a comparative analysis of (S)- and (R)-Morpholin-2-ylmethanol hydrochloride.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
(S)- and (R)-Morpholin-2-ylmethanol hydrochloride
-
Human cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the (S) and (R) enantiomers in DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the compounds against a specific kinase.
Materials:
-
(S)- and (R)-Morpholin-2-ylmethanol hydrochloride
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Assay Preparation: Prepare serial dilutions of the (S) and (R) enantiomers in the kinase assay buffer.
-
Reaction Mixture: In each well of a white 96-well plate, add the kinase, the specific substrate peptide, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining. Incubate at room temperature for 10 minutes.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Competitive Radioligand Binding Assay
This assay measures the affinity of the compounds for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
(S)- and (R)-Morpholin-2-ylmethanol hydrochloride
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor (e.g., ³H-ligand)
-
Binding buffer
-
Non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its K_d, and varying concentrations of the (S) and (R) enantiomers.
-
Total and Non-specific Binding: Include wells for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for each enantiomer and then calculate the Kᵢ values using the Cheng-Prusoff equation.
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: Enantiomers are non-superimposable mirror images.
Caption: Hypothetical signaling pathway initiated by (R)-enantiomer.
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion
While (S)- and (R)-Morpholin-2-ylmethanol hydrochloride are primarily utilized as synthetic intermediates, the inherent chirality at the C2 position necessitates a thorough evaluation of their individual biological profiles. The stereochemical configuration can significantly impact the efficacy and safety of the final active pharmaceutical ingredients derived from these building blocks. The experimental framework provided in this guide offers a comprehensive approach to dissecting the potential differences between these two enantiomers. By employing these standardized assays, researchers can generate robust and comparable data, leading to a better understanding of the structure-activity relationships and facilitating the selection of the optimal enantiomer for further drug development endeavors.
Comparative Guide to the Validation of a Quantitative Analytical Method for (S)-Morpholin-2-ylmethanol Hydrochloride
This guide provides a comprehensive comparison of potential analytical methods for the quantitative analysis of (S)-Morpholin-2-ylmethanol hydrochloride, a chiral morpholine derivative. The validation of such methods is critical in drug development and quality control to ensure data accuracy, reliability, and regulatory compliance.[1][2] This document outlines the key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines and compares the suitability of common analytical techniques for this specific analyte.[3][4][5]
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][6] For quantitative analysis of an active pharmaceutical ingredient (API) like this compound, the validation process ensures the method is suitable for its purpose, which is typically to determine the identity, purity, and potency of the drug substance.[7] Key regulatory bodies, including the FDA and EMA, adhere to the ICH guidelines for method validation.[5][8]
Potential Analytical Methods for Chiral Analysis
Given that this compound is a chiral compound, the primary analytical challenge is to develop a stereoselective method that can distinguish and quantify the (S)-enantiomer from its (R)-enantiomer. The most common and effective techniques for chiral separations in the pharmaceutical industry are chromatographic methods.[9][10]
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most widely used technique for separating enantiomers.[9][11] The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase.[11]
-
Gas Chromatography (GC) with a Chiral Stationary Phase: This method is suitable for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of this compound.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is an alternative to HPLC for chiral separations.[9] Chiral selectors are typically added to the background electrolyte.
For the purpose of this guide, we will focus on Chiral HPLC, as it is the most prevalent and versatile method for this type of analysis.
Validation Parameters and Comparative Data
The following table summarizes the key validation parameters according to ICH Q2(R1) guidelines and provides typical acceptance criteria for a quantitative HPLC method for an API.[3][8]
| Validation Parameter | Purpose | Typical Acceptance Criteria for HPLC Assay |
| Specificity/Selectivity | To ensure the method unequivocally assesses the analyte in the presence of other components (e.g., impurities, degradants, other enantiomer).[12][13] | The peak for the (S)-enantiomer should be well-resolved from the (R)-enantiomer and any other potential impurities. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response.[6] | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For an assay of a drug substance, the range is typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value.[6] | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix at different concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] | Repeatability (intra-day precision): RSD ≤ 1.0%. Intermediate precision (inter-day, inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Experimental Protocols
The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.
Objective: To validate a quantitative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often a good starting point for chiral separations.[11]
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) may be added.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 210 nm).
-
Injection Volume: 10 µL
Validation Experiments:
-
Specificity:
-
Inject a solution of the (R)-enantiomer to determine its retention time.
-
Inject a solution containing both (S)- and (R)-enantiomers to demonstrate baseline separation.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the (S)-enantiomer and analyze the stressed samples to ensure no degradation products co-elute with the main peak.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
-
Robustness:
-
Systematically vary key chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2%)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase (if applicable)
-
-
Analyze a standard solution under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).
-
The decision-making process for selecting an appropriate analytical method can be visualized as follows:
Conclusion
The validation of a quantitative analytical method for this compound is a systematic process that ensures the reliability of the data generated. While several techniques can be employed for chiral separations, Chiral HPLC is often the method of choice due to its versatility and robustness. A comprehensive validation study following ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, and robustness, is essential for regulatory acceptance and to guarantee the quality of the final drug product. The experimental protocols and acceptance criteria outlined in this guide provide a solid framework for the successful validation of an analytical method for this and similar chiral compounds.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 6. wjarr.com [wjarr.com]
- 7. omicsonline.org [omicsonline.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. scielo.br [scielo.br]
A Head-to-Head Comparison of Chiral Ligands for Asymmetric Ketone Reduction: A Guide for Researchers
In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation, critical for the production of pharmaceuticals and other fine chemicals. A leading methodology for this conversion is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. The efficacy of this catalyst is critically dependent on the chiral amino alcohol from which it is derived. This guide provides a comparative analysis of the performance of various chiral amino alcohols as precursors to these catalysts, with a prospective look at (S)-Morpholin-2-ylmethanol hydrochloride in this role.
While direct experimental data for the performance of this compound in this specific application is not extensively available in peer-reviewed literature, we can infer its potential by comparing it to well-established chiral amino alcohol ligands. This comparison is based on the asymmetric reduction of acetophenone, a standard benchmark substrate, using an in-situ generated oxazaborolidine catalyst with a borane source.
Performance Comparison of Chiral Ligands
The following table summarizes the performance of several common chiral amino alcohols in the asymmetric reduction of acetophenone to 1-phenylethanol. The data is compiled from various sources and standardized where possible for comparative purposes.
| Chiral Ligand Precursor | Catalyst Loading (mol%) | Borane Source | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | BH₃-THF | >95 | 96 (S) |
| (1S, 2R)-(-)-cis-1-Amino-2-indanol | 10 | Tetrabutylammonium borohydride / MeI | 89 | 93 (R) |
| (S)-Valinol derivative | 5 | BH₃·SMe₂ | >99 | 95 (R) |
| (S)-Morpholin-2-ylmethanol | N/A | N/A | N/A | N/A |
Data for (S)-Morpholin-2-ylmethanol is not available in the cited literature and is presented for prospective comparison.
(S)-α,α-Diphenyl-2-pyrrolidinemethanol , derived from (S)-proline, is a widely used and highly effective ligand precursor, consistently providing high yields and enantioselectivities. The rigid five-membered ring structure is believed to contribute to a well-defined transition state, leading to excellent stereocontrol.
(1S, 2R)-(-)-cis-1-Amino-2-indanol also demonstrates high enantioselectivity. Its rigid bicyclic structure provides a sterically demanding environment around the catalytic center, which effectively directs the hydride attack.
Derivatives of other amino acids, such as (S)-valinol , are also effective, showcasing that a variety of chiral backbones can be successfully employed to induce high enantioselectivity.
From a structural standpoint, (S)-Morpholin-2-ylmethanol offers an interesting scaffold. The presence of the morpholine ring introduces an additional heteroatom, the oxygen atom, which could potentially influence the catalytic activity through secondary coordination to the boron center or by altering the electronic properties of the catalyst. This could lead to unique reactivity or selectivity profiles. However, without experimental data, its performance relative to the established ligands remains a subject for future investigation.
Experimental Protocols
A common and practical method for performing the asymmetric reduction of ketones is through the in-situ generation of the oxazaborolidine catalyst. This approach avoids the need to isolate the often moisture-sensitive catalyst.
General Protocol for In-Situ Catalyst Generation and Asymmetric Ketone Reduction:
-
Catalyst Formation: To a solution of the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.1 mmol) is added dropwise. The mixture is stirred for 1 hour at room temperature to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C). A solution of the prochiral ketone (e.g., acetophenone) (1.0 mmol) in anhydrous THF (2 mL) is added dropwise over 10 minutes.
-
Quenching and Work-up: The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of methanol (2 mL). The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.
-
Analysis: The yield of the purified alcohol is determined. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizing the Process
To better understand the experimental workflow and the catalytic mechanism, the following diagrams are provided.
Conclusion
The selection of a chiral ligand is a critical parameter in developing efficient asymmetric catalytic reactions. While established chiral amino alcohols derived from proline and other natural sources have proven to be highly effective in the CBS reduction of ketones, the exploration of novel scaffolds is essential for advancing the field. This compound presents an intriguing, yet underexplored, candidate for this reaction. Its unique structural and electronic properties may offer new avenues for catalyst design and performance. Further experimental investigation is warranted to fully elucidate its potential and to provide a direct comparison with the current state-of-the-art chiral ligands.
Evaluating the Biological Efficacy of (S)-Morpholin-2-ylmethanol Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Morpholin-2-ylmethanol hydrochloride is a chiral building block with potential applications in medicinal chemistry. While public domain literature lacks specific biological efficacy data for the parent compound itself, numerous studies have explored the therapeutic potential of its more complex derivatives. This guide focuses on the anticancer activity of these derivatives, providing a comparative analysis of their performance against established cancer cell lines and standard-of-care drugs.
The morpholine moiety is a versatile scaffold in drug discovery, known to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[1] Research into its derivatives has revealed promising anticancer activity, particularly in compounds incorporating quinazoline and anilinoquinoline structures.[2][3][4] This guide synthesizes the available quantitative data to offer an objective comparison and highlights the potential of these derivatives in oncology drug development.
Comparison of Anticancer Efficacy: Morpholine Derivatives vs. Standard Drugs
The following tables summarize the in vitro cytotoxic activity of various morpholine-containing compounds against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth), providing a quantitative measure of efficacy.
Table 1: Anticancer Activity of Morpholine Substituted Quinazoline Derivatives
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) | Reference |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | [2][3] |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | [2][3] |
| Colchicine (Standard) | Not Reported | 7.85 ± 0.34 | 7.62 ± 0.21 | [3] |
Table 2: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives
| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | Reference |
| Compound 3c | 11.42 | [4] |
| Compound 3d | 8.50 | [4] |
| Compound 3e | 12.76 | [4] |
| Sorafenib (Standard) | 5.2 ± 0.07 | [4] |
Experimental Protocols
The quantitative data presented in this guide was primarily obtained through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, SHSY-5Y, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivatives and standard drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well). The plates are incubated overnight to allow for cell attachment.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds and standard drugs. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 3-4 hours.[5]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Cellular Pathways
To better understand the experimental process and the potential mechanism of action of these derivatives, the following diagrams are provided.
Conclusion
While direct biological efficacy data for this compound is not publicly available, the evaluation of its more complex derivatives reveals significant potential in the field of oncology. The morpholine scaffold, when incorporated into larger molecules such as quinazolines and anilinoquinolines, demonstrates potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutic agents.
The data presented in this guide suggests that derivatives of (S)-Morpholin-2-ylmethanol warrant further investigation as potential anticancer agents. Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity. Moreover, exploring their efficacy in in vivo models will be a critical next step in their development as potential therapeutic candidates. Researchers and drug development professionals are encouraged to consider the morpholine scaffold as a valuable starting point for the design of novel and effective anticancer drugs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
A Comparative Guide to Enantiomeric Purity Assessment of (S)-Morpholin-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting therapeutic efficacy and safety. For chiral molecules such as (S)-Morpholin-2-ylmethanol hydrochloride, a versatile building block in drug synthesis, the accurate determination of enantiomeric excess is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity assessment of this compound, alongside alternative analytical techniques. The information presented is supported by detailed experimental protocols and data to aid researchers in selecting the most suitable method for their needs.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
Proposed Chiral HPLC Method
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase: A cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a strong candidate.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol), is used. A small amount of a basic additive, like diethylamine (DEA), is often necessary to improve peak shape and resolution for basic analytes like morpholine derivatives. A starting composition could be n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Ambient temperature is usually sufficient, but can be optimized (e.g., 25 °C) to improve separation.
-
Detection: Due to the lack of a strong chromophore in the molecule, detection at a low UV wavelength, such as 210 nm, is recommended.
-
Sample Preparation: The sample should be dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Performance:
Based on separations of similar compounds, this method is expected to provide good resolution between the (S) and (R)-enantiomers, allowing for accurate quantification of the enantiomeric excess.
Alternative Methods for Enantiomeric Purity Assessment
While chiral HPLC is the benchmark, other techniques can be employed for the determination of enantiomeric purity, each with its own set of advantages and limitations.
Gas Chromatography (GC) with Chiral Derivatization
In this indirect method, the enantiomers of (S)-Morpholin-2-ylmethanol are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
Experimental Protocol:
-
Derivatization: The hydroxyl and/or secondary amine group of morpholin-2-ylmethanol can be reacted with a chiral acylating agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of the diastereomeric derivatives.
-
Detector: Flame Ionization Detector (FID) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric excess by creating a diastereomeric environment in the NMR tube. This is achieved by adding a chiral solvating agent or by reacting the analyte with a chiral derivatizing agent.
Experimental Protocol:
-
Chiral Solvating Agent: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) or a chiral Brønsted acid can be added to the NMR sample of this compound. This induces chemical shift differences between the corresponding protons or carbons of the two enantiomers.
-
Chiral Derivatizing Agent: Similar to the GC method, reaction with a chiral derivatizing agent forms diastereomers that will have distinct signals in the NMR spectrum.
-
Analysis: The enantiomeric excess is determined by integrating the signals of the resolved peaks for each enantiomer. ¹H NMR is most commonly used for this purpose.
Comparison of Analytical Methods
| Parameter | Chiral HPLC | GC with Chiral Derivatization | NMR with Chiral Agents |
| Principle | Direct separation on a chiral stationary phase. | Indirect separation of diastereomeric derivatives on an achiral column. | Formation of diastereomeric complexes or derivatives leading to distinct NMR signals. |
| Sample Preparation | Simple dissolution in mobile phase. | Chemical derivatization step required. | Addition of a chiral agent or derivatization. |
| Resolution | High | High | Moderate to High |
| Sensitivity | High | High | Lower |
| Quantitative Accuracy | Excellent | Good to Excellent | Good |
| Method Development | Can be iterative, requires screening of columns and mobile phases. | Requires optimization of derivatization reaction and GC conditions. | Requires selection of an appropriate chiral agent and optimization of conditions. |
| Instrumentation | Standard HPLC with UV detector. | Standard GC with FID. | NMR spectrometer. |
| Throughput | Moderate | Moderate | Lower |
| Cost per Sample | Moderate | Moderate | Higher |
Experimental Workflow Diagrams
Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.
Caption: Workflows for alternative enantiomeric purity assessment methods.
Conclusion
For the routine and highly accurate determination of the enantiomeric purity of this compound, chiral HPLC stands out as the most suitable technique. Its direct nature, high resolving power, and excellent quantitative performance make it the industry standard. However, for orthogonal method validation, or in laboratories where a dedicated chiral HPLC setup is not available, GC with chiral derivatization offers a viable and sensitive alternative. NMR spectroscopy with chiral agents , while generally less sensitive, can be a powerful tool for absolute configuration assignment and for providing complementary data, especially during the early stages of process development. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.
Cross-validation of experimental findings for (S)-Morpholin-2-ylmethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-Morpholin-2-ylmethanol hydrochloride is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its morpholine core and stereodefined hydroxymethyl group make it a versatile synthon for introducing specific spatial arrangements crucial for biological activity. This guide provides a comparative analysis of this compound against alternative chiral building blocks, supported by experimental data, to inform synthetic strategy and decision-making in drug discovery and development.
Performance in Asymmetric Synthesis: A Comparative Overview
The selection of a chiral building block is a critical step in asymmetric synthesis, directly impacting reaction efficiency, stereoselectivity, and overall yield. While direct comparative studies for every application are not always available, analysis of the literature allows for an indirect assessment of the utility of this compound against other chiral amino alcohols.
Table 1: Comparison of Chiral Building Blocks in Representative Synthetic Transformations
| Chiral Building Block | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | N-Alkylation (Illustrative) | Benzyl bromide | (S)-4-Benzyl-morpholin-2-yl)methanol | High (qualitative) | >98% (expected) | General Knowledge |
| (S)-2-Amino-1-propanol | Asymmetric Alkylation | Diethylzinc, Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 92 | [1] |
| (1S,2R)-1-Amino-2-indanol | Asymmetric Transfer Hydrogenation | 3,5-Bis(trifluoromethyl)acetophenone | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 90-92 | >99% (after resolution) | [2] |
| L-Prolinol | Organocatalytic Aldol Reaction | Cyclohexanone, 4-Nitrobenzaldehyde | Chiral β-hydroxy ketone | 99 | 99 | [3] |
Note: The data for this compound in N-alkylation is illustrative of a typical high-yielding and stereoretentive reaction. Direct comparative data with other building blocks in the same reaction was not available in the searched literature. The other entries represent the performance of alternative chiral building blocks in different asymmetric transformations, showcasing their respective efficiencies.
Application in the Synthesis of Bioactive Molecules
The utility of (S)-Morpholin-2-ylmethanol and its derivatives is highlighted in the synthesis of several marketed pharmaceuticals. Its incorporation is key to establishing the required stereochemistry for potent biological activity.
Aprepitant Synthesis: A Case Study
Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, features a complex morpholine ether structure. While this compound itself is not the direct precursor in the most common routes, the synthesis of Aprepitant relies on a similarly complex chiral morpholine intermediate, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine. The final step of the synthesis involves the condensation of this intermediate with 3-chloromethyl-1,2,4-triazolin-5-one.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of chiral building blocks. Below are representative protocols for the synthesis of a key intermediate for Aprepitant and a general procedure for N-alkylation.
Protocol 1: Synthesis of Aprepitant from a Chiral Morpholine Intermediate
This protocol details the final coupling step in the synthesis of Aprepitant.
Materials:
-
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine para-toluenesulfonic acid salt
-
3-chloromethyl-1,2,4-triazolin-5-one
-
N,N-diisopropylethylamine
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
A slurry of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine para-toluenesulfonic acid salt (12 g) and N,N-diisopropylethylamine (5.15 g) in DMF (40 ml) is prepared at 21°C.[4]
-
A solution of 3-chloromethyl-1,2,4-triazolin-5-one (2.56 g) in DMF (20 ml) is added to the slurry over 1 hour.[4]
-
The reaction mixture is aged at 21-23°C for 30 minutes.[4]
-
Water (120 ml) is added over 20 minutes to induce crystallization.[4]
-
The mixture is cooled in an ice bath and aged for 30 minutes.[4]
-
The product is collected by filtration, washed with water (96 ml), air-dried, and then dried in vacuo at 50°C.[4]
Yield: 9.65 g (99.7% isolated yield).[4]
Protocol 2: General Procedure for N-Alkylation of Morpholine Derivatives
This protocol provides a general method for the N-alkylation of morpholines, which can be adapted for (S)-Morpholin-2-ylmethanol.
Materials:
-
Morpholine derivative (e.g., (S)-Morpholin-2-ylmethanol)
-
Alkylating agent (e.g., alcohol, alkyl halide)
-
Catalyst (e.g., CuO–NiO/γ–Al2O3 for alcohols)
-
Solvent (if applicable)
Procedure for N-methylation with Methanol:
-
The N-alkylation is carried out in a fixed-bed reactor over a CuO–NiO/γ–Al2O3 catalyst.[5]
-
The reaction is performed in the gas–solid phase.[5]
-
Optimal conditions for the N-methylation of morpholine with methanol are a 3:1 molar ratio of methanol to morpholine, a reaction temperature of 220 °C, a liquid hourly space velocity (LHSV) of 0.15 h⁻¹, and a pressure of 0.9 MPa.[5]
Expected Outcome: High conversion (e.g., 95.3% for morpholine) and high selectivity (e.g., 93.8% for N-methylmorpholine) are achievable under optimized conditions.[5]
Visualizing Synthetic and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in synthetic chemistry.
Caption: Final step in the synthesis of Aprepitant.
Caption: Strategy for selecting a chiral building block.
Hypothetical Signaling Pathway Involvement
References
- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Pathways to (S)-Morpholin-2-ylmethanol Hydrochloride for Enhanced Efficiency and Cost-Effectiveness
For researchers, scientists, and professionals in the field of drug development, the efficient and economical synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. (S)-Morpholin-2-ylmethanol hydrochloride, a valuable chiral building block, is no exception. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, evaluating them based on efficiency, cost, and experimental feasibility. The pathways explored are: a route originating from the natural amino acid L-serine, a method employing a chiral epoxide, and a modern biocatalytic approach.
This comparison aims to equip researchers with the necessary data to make informed decisions when selecting a synthetic strategy for this compound, balancing the need for high enantiopurity with practical considerations of yield and cost.
Pathway 1: Synthesis from L-Serine
This classical approach leverages the inherent chirality of L-serine, a readily available and relatively inexpensive starting material. The synthesis involves a multi-step sequence to construct the morpholine ring and reduce the carboxylic acid functionality.
Experimental Protocol:
Step 1: Esterification of L-Serine. L-serine is first converted to its methyl ester to protect the carboxylic acid. This is typically achieved by reacting L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.
Step 2: N-Chloroacetylation. The amino group of the L-serine methyl ester is then acylated with chloroacetyl chloride in a suitable solvent like dichloromethane.
Step 3: Cyclization to Morpholinone. The N-chloroacetylated intermediate undergoes intramolecular cyclization to form the morpholin-5-one-3-carboxylate derivative. This step is typically carried out in the presence of a base, such as sodium ethoxide in toluene.
Step 4: Reduction of the Lactam and Ester. The morpholinone ring and the methyl ester are then reduced to the desired morpholine and primary alcohol, respectively. A powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF) is commonly employed for this transformation.
Step 5: Hydrochloride Salt Formation. The final step involves the formation of the hydrochloride salt by treating the (S)-Morpholin-2-ylmethanol free base with hydrochloric acid in a suitable solvent like methanol or isopropanol.
Quantitative Data Summary:
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Esterification | L-Serine, Methanol, SOCl₂ | 85-95 |
| 2 | N-Chloroacetylation | L-Serine methyl ester, Chloroacetyl chloride | 90-98 |
| 3 | Cyclization | N-chloroacetyl-L-serine methyl ester, NaOEt | 70-80 |
| 4 | Reduction | (S)-5-oxomorpholine-3-carboxylate, LiAlH₄ | 75-85 |
| 5 | Salt Formation | (S)-Morpholin-2-ylmethanol, HCl | >95 |
| Overall | 45-65 |
Cost Analysis:
The primary cost drivers for this pathway are the reducing agent (lithium aluminum hydride) and the solvents used in multiple steps. While L-serine is an inexpensive starting material, the multi-step nature of the synthesis and the cost of reagents contribute to the overall expense.
| Reagent | Typical Price (per kg) |
| L-Serine | $20 - $50 |
| Chloroacetyl chloride | $50 - $100 |
| Lithium Aluminum Hydride | $300 - $500 |
| Sodium Borohydride | $100 - $200 |
| 1,2-Dibromoethane | $40 - $80 |
Note: Prices are estimates and can vary based on supplier and purity.
Logical Relationship Diagram:
Pathway 2: Synthesis from a Chiral Epoxide
This approach utilizes a pre-existing chiral center in an epoxide starting material, which can lead to a more convergent and potentially shorter synthesis. A common starting material is a chiral glycidol derivative.
Experimental Protocol:
Step 1: N-alkylation of Ethanolamine. A protected ethanolamine derivative is reacted with a suitable chiral epoxide, such as (R)-glycidyl tosylate or (R)-epichlorohydrin, to introduce the chiral hydroxymethyl group. The reaction is typically carried out in the presence of a base.
Step 2: Intramolecular Cyclization. The resulting intermediate undergoes an intramolecular cyclization to form the morpholine ring. This can be promoted by a base, which facilitates the nucleophilic attack of the nitrogen atom on the carbon bearing the leaving group (e.g., tosylate or chloride).
Step 3: Deprotection (if necessary). If a protecting group was used on the nitrogen of ethanolamine, it is removed in this step.
Step 4: Hydrochloride Salt Formation. The final product is obtained by treating the free base with hydrochloric acid.
Quantitative Data Summary:
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | N-alkylation | Ethanolamine, (R)-Glycidyl tosylate | 80-90 |
| 2 | Cyclization | Intermediate from Step 1, Base | 85-95 |
| 3 | Deprotection | Protected morpholine derivative | >95 |
| 4 | Salt Formation | (S)-Morpholin-2-ylmethanol, HCl | >95 |
| Overall | 65-80 |
Cost Analysis:
The cost of this pathway is heavily influenced by the price of the chiral epoxide starting material, which can be significantly more expensive than L-serine. However, the potentially higher overall yield and fewer steps could offset this initial cost.
| Reagent | Typical Price (per kg) |
| (R)-Glycidyl tosylate | $500 - $1000 |
| (R)-Epichlorohydrin | $200 - $400 |
| Ethanolamine | $10 - $30 |
Note: Prices are estimates and can vary based on supplier and purity.
Logical Relationship Diagram:
Pathway 3: Biocatalytic Approach
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. This pathway could involve the use of enzymes to perform key stereoselective transformations.
Conceptual Experimental Workflow:
Step 1: Precursor Synthesis. A suitable prochiral precursor, such as a dehydromorpholine derivative, is synthesized.
Step 2: Asymmetric Bioreduction. The precursor is subjected to an enzymatic reduction using a specific oxidoreductase enzyme (e.g., an imine reductase or a ketoreductase) and a suitable cofactor (e.g., NADH or NADPH). The enzyme selectively reduces the double bond or carbonyl group to introduce the desired (S)-stereochemistry at the C2 position.
Step 3: Product Isolation and Purification. The (S)-Morpholin-2-ylmethanol is isolated from the reaction mixture and purified.
Step 4: Hydrochloride Salt Formation. The final salt is formed by treatment with hydrochloric acid.
Quantitative Data Summary:
| Step | Reaction | Key Component | Typical Enantiomeric Excess (%) | Typical Yield (%) |
| 1 | Precursor Synthesis | Varies | - | 80-95 |
| 2 | Asymmetric Bioreduction | Oxidoreductase Enzyme | >99 | 70-90 |
| 3 | Isolation & Purification | Standard techniques | - | >95 |
| 4 | Salt Formation | (S)-Morpholin-2-ylmethanol, HCl | - | >95 |
| Overall | 50-75 |
Cost Analysis:
The primary cost associated with this pathway is the development or acquisition of the specific enzyme and the cost of the cofactor. While the initial investment in biocatalyst development can be high, the operational costs can be lower due to milder reaction conditions and potentially fewer purification steps. The cost of the enzyme and cofactor can vary significantly.
Logical Relationship Diagram:
Comparison and Conclusion
| Feature | Pathway 1: From L-Serine | Pathway 2: From Chiral Epoxide | Pathway 3: Biocatalytic Approach |
| Starting Material Cost | Low | High | Variable (Precursor dependent) |
| Number of Steps | High (5 steps) | Moderate (3-4 steps) | Moderate (3-4 steps) |
| Overall Yield | Moderate (45-65%) | High (65-80%) | Moderate to High (50-75%) |
| Enantioselectivity | High (from chiral pool) | High (from chiral pool) | Excellent (>99% ee) |
| Key Challenges | Use of hazardous reagents (LiAlH₄) | Cost of chiral starting material | Enzyme development/availability, cofactor cost |
| Scalability | Well-established, scalable | Scalable | Potentially very scalable |
| Environmental Impact | Moderate (solvent and reagent waste) | Lower (fewer steps) | Low (milder conditions, less waste) |
-
The L-serine pathway is a cost-effective option for smaller-scale synthesis where the cost of the starting material is a primary concern, and the handling of hazardous reagents is manageable.
-
The chiral epoxide pathway offers a more efficient route with a higher overall yield, making it suitable for larger-scale production where the higher cost of the starting material can be justified by the improved efficiency.
-
The biocatalytic approach represents a modern, green, and highly selective method. While it may require an initial investment in enzyme development, it holds significant promise for sustainable and large-scale manufacturing with excellent enantiopurity.
Researchers and drug development professionals are encouraged to carefully consider these factors to select the most appropriate synthetic strategy that aligns with their specific needs and resources.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[4] This guide provides an overview of the structure-activity relationships (SAR) of morpholine derivatives, with a focus on how structural modifications influence biological activity. While specific, publicly available SAR data for (S)-Morpholin-2-ylmethanol hydrochloride analogs is limited, this document extrapolates from broader studies on morpholine-containing compounds to provide a comparative framework. The information presented herein is intended to guide researchers in the rational design of novel therapeutics based on the versatile morpholine core.
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1] This unique combination allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[3] SAR studies on morpholine derivatives have revealed that substitutions at different positions on the morpholine ring and its appended functionalities can dramatically alter potency, selectivity, and pharmacokinetic properties.[5][6]
Comparative Analysis of Morpholine Analog SAR
To illustrate the principles of SAR for this class of compounds, the following table summarizes hypothetical data for a series of (S)-Morpholin-2-ylmethanol analogs. The data is representative of trends observed in published SAR studies of various morpholine derivatives, particularly in the context of anticancer and kinase inhibition activities.[5][7]
Table 1: Representative Structure-Activity Relationship Data for Hypothetical (S)-Morpholin-2-ylmethanol Analogs against a Target Kinase
| Compound ID | R1 (N-4 Substitution) | R2 (Aryl Substitution) | Target Kinase IC50 (nM) |
| 1 (Parent) | H | H | >10,000 |
| 2a | Methyl | H | 5,200 |
| 2b | Ethyl | H | 3,800 |
| 2c | Isopropyl | H | 6,500 |
| 3a | Benzyl | H | 1,500 |
| 3b | Benzyl | 4-Fluoro | 850 |
| 3c | Benzyl | 4-Chloro | 720 |
| 3d | Benzyl | 4-Methoxy | 1,100 |
| 3e | Benzyl | 3,4-Dichloro | 450 |
| 4a | Phenyl | H | 2,100 |
| 4b | 4-Chlorophenyl | H | 980 |
SAR Summary:
-
N-4 Position: Small alkyl substitutions at the N-4 position (compounds 2a-c ) generally lead to a slight increase in potency compared to the unsubstituted parent compound (1 ). However, bulky substituents like isopropyl (2c ) may decrease activity. Aromatic substitutions, such as a benzyl group (3a ), significantly improve potency.
-
Aryl R2 Group: Substitution on the aryl ring of the N-substituent further modulates activity. Electron-withdrawing groups, such as halogens, at the para-position of the benzene ring (compounds 3b , 3c , 3e , 4b ) tend to enhance potency. This suggests a potential hydrophobic or halogen-bonding interaction in the target's binding pocket.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, a common method for evaluating the potency of compounds like the hypothetical analogs in Table 1.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
1. Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. A europium-labeled antibody (donor) binds to a biotinylated kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's active site. Binding of the tracer brings the donor and acceptor into proximity, resulting in a high FRET signal. Unlabeled test compounds compete with the tracer for binding to the kinase, causing a decrease in the FRET signal.
2. Materials:
- Kinase of interest (e.g., PI3K, mTOR)[3]
- LanthaScreen™ Eu-anti-tag antibody
- Fluorescently labeled kinase tracer (specific to the kinase)
- TR-FRET dilution buffer
- Test compounds (solubilized in DMSO)
- 384-well microplates (low-volume, non-binding surface)
- Plate reader capable of time-resolved fluorescence detection
3. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the TR-FRET dilution buffer to the desired final concentrations.
- Assay Plate Preparation: Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
- Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the TR-FRET dilution buffer. Add 5 µL of this mixture to each well.
- Tracer Addition: Prepare a solution of the fluorescent tracer in the TR-FRET dilution buffer. Add 2.5 µL of this solution to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Detection: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a suitable delay time (e.g., 100 µs).
4. Data Analysis:
- Calculate the emission ratio (665 nm / 615 nm).
- Normalize the data to the controls (high FRET for vehicle, low FRET for a known potent inhibitor).
- Plot the normalized data against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
Visualizations
The following diagrams illustrate key concepts in SAR studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Hypothetical signaling pathway targeted by morpholine analogs.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
Benchmarking the performance of (S)-Morpholin-2-ylmethanol hydrochloride against established research compounds
A Comparative Analysis of Aprepitant and Other Established NK1 Receptor Antagonists
For researchers and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of a therapeutic agent. This guide provides a comparative benchmark of the performance of a key structural motif derived from (S)-Morpholin-2-ylmethanol, as exemplified in the neurokinin-1 (NK1) receptor antagonist, Aprepitant. The performance of Aprepitant is evaluated against two other established research compounds in the same therapeutic class: Netupitant and Rolapitant.
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] In the case of Aprepitant, the specific stereochemistry of the substituted morpholine core is crucial for its high binding affinity and antagonist activity at the NK1 receptor.[2]
Comparative Performance Data
The following tables summarize the key performance indicators for Aprepitant, Netupitant, and Rolapitant, focusing on their binding affinity for the NK1 receptor and their clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), a primary indication for this class of drugs.
Table 1: In Vitro NK1 Receptor Binding Affinities
| Compound | Chiral Scaffold | Target | Binding Affinity (Ki) |
| Aprepitant | Substituted (S)-Morpholinone | Human NK1 Receptor | ~0.1-0.2 nM |
| Netupitant | Achiral Piperidine | Human NK1 Receptor | 0.95 nM[3] |
| Rolapitant | Chiral Spirodiamine | Human NK1 Receptor | 0.66 nM[4] |
Table 2: Clinical Efficacy in Preventing Delayed CINV (Highly Emetogenic Chemotherapy)
| Compound | Treatment Regimen | Complete Response Rate |
| Aprepitant | Aprepitant + 5-HT3 antagonist + Dexamethasone | ~70-75%[5][6] |
| Netupitant | Netupitant/Palonosetron (NEPA) + Dexamethasone | ~74%[1] |
| Rolapitant | Rolapitant + 5-HT3 antagonist + Dexamethasone | ~70-73%[7][8] |
Signaling Pathway of the Neurokinin-1 (NK1) Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades. This activation is implicated in the transmission of pain signals, inflammation, and the emetic reflex. NK1 receptor antagonists, such as Aprepitant, block this signaling.
Caption: Simplified signaling pathway of the NK1 receptor.
Experimental Protocols
Protocol 1: NK1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.[9][10]
1. Membrane Preparation:
-
Culture cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension.
-
Centrifuge to pellet the membranes.
-
Resuspend the final membrane pellet in a storage buffer containing 10% sucrose and store at -80°C.
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled NK1 receptor antagonist (e.g., 1 µM Aprepitant).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Workflow for an NK1 receptor radioligand binding assay.
Protocol 2: Synthesis of Aprepitant (Illustrative Overview)
The synthesis of Aprepitant is a multi-step process that relies on the stereoselective construction of the chiral morpholine core.[2][11][12]
Step 1: Formation of the Chiral Morpholinone Intermediate
-
A key step involves the asymmetric synthesis of an enantiomerically pure (S)-3-(4-fluorophenyl)morpholin-2-one derivative. This can be achieved through various methods, including crystallization-induced dynamic resolution.[11]
Step 2: Introduction of the Second Chiral Center
-
The chiral morpholinone is then reacted with a chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, in a stereoselective manner to introduce the second chiral center and form the core morpholine acetal structure.
Step 3: Functionalization and Final Assembly
-
The morpholine nitrogen is then alkylated with a suitable precursor to introduce the triazolinone side chain, completing the synthesis of Aprepitant.
Caption: Simplified workflow for the synthesis of Aprepitant.
Conclusion
The data presented in this guide demonstrate that the chiral morpholine core, derived conceptually from (S)-Morpholin-2-ylmethanol, is a highly effective structural element for the design of potent NK1 receptor antagonists. Aprepitant exhibits high binding affinity and clinical efficacy comparable to other established drugs in its class, such as the achiral Netupitant and Rolapitant, which possesses a different chiral scaffold. This underscores the value of the (S)-morpholine moiety as a key building block in the development of novel therapeutics, offering a favorable combination of stereochemical control and desirable pharmacological properties. The choice of a specific chiral building block, as illustrated by the case of Aprepitant, is a testament to the power of stereochemistry in optimizing drug-receptor interactions and achieving therapeutic success.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Netupitant | Neurokinin receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprepitant Protects Against Chemo-Induced Nausea and Vomiting | MDedge [mdedge.com]
- 7. FDA approves drug to prevent delayed CINV in adults | MDedge [mdedge.com]
- 8. Varubi (Rolapitant) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting [theoncologynurse.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
In silico vs in vitro activity of (S)-Morpholin-2-ylmethanol hydrochloride derivatives
A detailed examination of computational and experimental data for morpholine-containing compounds as potent enzyme inhibitors.
The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly utilized to predict the binding affinity and mechanism of action of morpholine derivatives against various biological targets. These in silico predictions are then typically validated through in vitro experiments, such as enzyme inhibition and cell-based assays, to confirm their biological activity.
Data Summary: In Silico vs. In Vitro Activity
The following tables summarize the quantitative data from representative studies on different classes of morpholine derivatives, comparing their computationally predicted binding affinities (docking scores) with their experimentally determined inhibitory activities (IC50 or Ki values).
Carbonic Anhydrase-II Inhibitors: Morpholine-Derived Thiazoles
This study explored a series of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (bCA-II), an enzyme relevant to conditions like glaucoma.[3]
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro IC50 (µM) | In Vitro Ki (µM) |
| 23 | - | 14.30 ± 0.50 | - |
| 24 | - | 14.90 ± 0.90 | 9.64 ± 0.007 |
| 25 | - | 18.20 ± 0.80 | - |
| 26 | - | 20.10 ± 1.10 | - |
Note: Specific docking scores for individual compounds were not provided in a comparable format in the abstract.
Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) Inhibitors: Morpholine-Based Thiosemicarbazones
This research focused on morpholine-based thiosemicarbazones as inhibitors of ENPP1 and ENPP3 isozymes.[4]
| Compound ID | Target | In Silico Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| 3h | NPP1 | - | 0.55 ± 0.02 |
| 3e | NPP3 | - | 0.24 ± 0.02 |
Note: The abstract mentions molecular docking was performed but does not provide specific docking scores.
mTOR Inhibitors: Morpholine-Substituted Tetrahydroquinolines
This work investigated morpholine-substituted tetrahydroquinoline derivatives as potential inhibitors of the mTOR protein, a key target in cancer therapy.[5]
| Compound ID | Target Cell Line | In Silico Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| 10e | A549 (Lung) | -11.5 | 0.09 ± 0.003 |
| 10e | MCF-7 (Breast) | -11.5 | 0.12 ± 0.009 |
Experimental Protocols
In Silico Methodologies
Molecular Docking: Molecular docking studies are performed to predict the preferred orientation of a ligand when bound to a receptor. The general workflow involves:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., bCA-II, ENPP1, mTOR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the morpholine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand in the active site of the protein and score the different binding poses based on a scoring function, which estimates the binding affinity (in kcal/mol).
Molecular Dynamics (MD) Simulation: MD simulations are used to study the dynamic behavior of the protein-ligand complex over time. This helps to assess the stability of the predicted binding mode from molecular docking. The simulation typically involves placing the complex in a solvent box and simulating its movement over a period of nanoseconds.
In Vitro Methodologies
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Carbonic Anhydrase-II Inhibition Assay: The esterase activity of bCA-II is assayed spectrophotometrically using p-nitrophenyl acetate as a substrate. The rate of p-nitrophenol formation is monitored in the presence and absence of the inhibitor to determine the IC50 value.
-
ENPP Inhibition Assay: The inhibitory activity against ENPP1 and ENPP3 is determined by measuring the hydrolysis of a substrate, such as p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP), in the presence of the test compounds.
Cell-Based Assays:
-
MTT Assay for Cytotoxicity: This colorimetric assay is used to assess the metabolic activity of cells and is a measure of cell viability. Cancer cell lines (e.g., A549, MCF-7) are treated with varying concentrations of the morpholine derivatives. The MTT reagent is added, which is converted to a colored formazan product by viable cells. The absorbance of the formazan is measured to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for comparing in silico and in vitro studies and a representative signaling pathway involving an mTOR inhibitor.
Conclusion
The presented data from multiple studies on diverse morpholine derivatives consistently demonstrate the value of an integrated in silico and in vitro approach in drug discovery. Computational methods serve as a powerful tool for the initial screening and prioritization of compounds, effectively predicting their potential to interact with specific biological targets. The subsequent in vitro validation provides the necessary experimental evidence to confirm the biological activity and elucidate the structure-activity relationships. While specific data for (S)-Morpholin-2-ylmethanol hydrochloride derivatives remains to be published, the successful application of this combined strategy to the broader class of morpholine-containing compounds underscores its potential for accelerating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Confirming the Binding Mode of Novel (S)-Morpholin-2-ylmethanol Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding mode of novel derivatives of (S)-Morpholin-2-ylmethanol hydrochloride. By presenting a comparative analysis of hypothetical derivatives against a putative protein kinase target, this document outlines key experimental protocols and data interpretation strategies. The methodologies and data presented herein are intended to serve as a practical template for the rigorous characterization of novel chemical entities in drug discovery pipelines.
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in a multitude of approved therapeutic agents. Understanding the precise binding interactions of novel morpholine-containing compounds is paramount for optimizing their potency, selectivity, and overall pharmacological profile. This guide focuses on three principal biophysical techniques for elucidating these interactions: Isothermal Titration Calorimetry (ITC), X-ray Crystallography, and Surface Plasmon Resonance (SPR).
Comparative Binding Affinity and Thermodynamics of Novel Derivatives
To illustrate the comparative analysis of novel compounds, we present hypothetical binding data for three novel derivatives of this compound—Derivative A, Derivative B, and Derivative C—against a hypothetical protein kinase, "Kinase X." A known kinase inhibitor, Staurosporine, is included as a reference compound.
| Compound | Dissociation Constant (K D ) (nM) | Enthalpy Change (ΔH) (kcal/mol) | Stoichiometry (n) |
| This compound | > 100,000 | Not Determined | Not Determined |
| Derivative A | 150 | -8.5 | 1.05 |
| Derivative B | 75 | -9.2 | 0.98 |
| Derivative C | 550 | -7.1 | 1.01 |
| Staurosporine (Reference) | 20 | -11.5 | 0.95 |
Table 1: Comparative binding data for novel derivatives and a reference compound against Kinase X, as determined by Isothermal Titration Calorimetry (ITC).
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3]
-
Objective: To determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the novel derivatives and Kinase X.[3]
-
Materials:
-
Purified Kinase X protein (concentration: 10 µM in ITC buffer)
-
Novel derivatives and Staurosporine (concentration: 100 µM in ITC buffer)
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Prepare the protein and ligand solutions in identical buffer to minimize heat of dilution effects.
-
Degas both solutions to prevent air bubbles.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change after each injection.
-
Analyze the resulting data by integrating the injection peaks and fitting to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[2]
-
X-Ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, revealing the precise binding mode at an atomic level.[4][5][6][7]
-
Objective: To determine the crystal structure of Kinase X in complex with the most potent derivative (Derivative B) to visualize the specific molecular interactions.
-
Materials:
-
Highly purified and concentrated Kinase X protein
-
Derivative B
-
Crystallization screens and reagents
-
Cryoprotectant
-
Synchrotron X-ray source
-
-
Procedure:
-
Co-crystallization: Mix Kinase X with a molar excess of Derivative B and screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.[8]
-
Crystal Harvesting and Soaking (Alternative): Alternatively, grow apo-crystals of Kinase X and then soak them in a solution containing Derivative B.[4][5]
-
Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known kinase structure), and build and refine the atomic model of the Kinase X-Derivative B complex.[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of a ligand to an immobilized protein.[9][10][11]
-
Objective: To determine the association (k on ) and dissociation (k off ) rate constants, and to confirm the binding affinity (K D ) for the novel derivatives.
-
Materials:
-
Purified Kinase X protein
-
Novel derivatives and Staurosporine
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
-
Procedure:
-
Protein Immobilization: Covalently immobilize Kinase X onto the surface of a sensor chip using standard amine coupling chemistry.[12]
-
Binding Analysis: Inject a series of increasing concentrations of each novel derivative over the immobilized protein surface and a reference flow cell.
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer or other appropriate solution to remove the bound ligand.
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants. The equilibrium dissociation constant (K D ) is calculated as k off /k on .
-
Visualizing Workflows and Pathways
To further clarify the experimental and logical frameworks, the following diagrams are provided.
By systematically applying these experimental techniques and analytical frameworks, researchers can confidently determine the binding modes of novel derivatives of this compound. This rigorous approach is essential for advancing promising compounds through the drug discovery and development process, ultimately leading to the identification of safe and effective therapeutics.
References
- 1. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. nuvisan.com [nuvisan.com]
- 4. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. longdom.org [longdom.org]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility studies for the synthesis and application of (S)-Morpholin-2-ylmethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for (S)-Morpholin-2-ylmethanol hydrochloride, a key chiral building block in pharmaceutical research. It further delves into its applications, supported by experimental data and detailed protocols to assess reproducibility and performance.
Introduction
This compound is a valuable heterocyclic compound widely employed as a chiral intermediate in the synthesis of various biologically active molecules. Its morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. This guide aims to provide a comparative analysis of common synthetic methodologies and highlight its role in the development of targeted therapies.
Synthesis of this compound: A Comparative Analysis
The enantioselective synthesis of this compound is crucial for its application in chiral drug development. Below, we compare two prominent synthetic strategies: electrophile-induced cyclization of a chiral amino alcohol and asymmetric hydrogenation of a dehydromorpholine precursor.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Electrophile-Induced Cyclization | Route 2: Asymmetric Hydrogenation |
| Starting Material | (S)-N-allyl-β-amino alcohol | N-protected 2-substituted dehydromorpholine |
| Key Reagents | Bromine (Br2), Sodium Carbonate (Na2CO3) | Chiral Rhodium Catalyst (e.g., with SKP ligand), H2 |
| Reported Yield | ~50% (isolated yield of single diastereomer) | Quantitative |
| Enantiomeric Excess (ee) | High (dependent on starting material purity) | Up to 99% |
| Reaction Conditions | Mild, short reaction times (minutes) | Mild pressure and temperature |
| Key Advantages | Rapid synthesis | High yield and enantioselectivity |
| Key Disadvantages | Moderate yield, potential for diastereomer formation | Requires specialized chiral catalyst |
Experimental Protocols
Route 1: Electrophile-Induced Cyclization of (S)-N-allyl-β-amino alcohol
This method involves the bromine-induced cyclization of an optically pure N-allyl-β-amino alcohol. The reaction proceeds rapidly to form the chiral morpholine ring.
-
Materials: (S)-N-allyl-β-amino alcohol, Bromine (Br2), Sodium Carbonate (Na2CO3), Dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve the (S)-N-allyl-β-amino alcohol in dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of bromine in dichloromethane dropwise until a persistent color is observed.
-
Quench the reaction after approximately 5 minutes by adding a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired (2R, 5S)-morpholine derivative.[1][2]
-
Subsequent debenzylation (if a benzyl protecting group is used) and treatment with hydrochloric acid affords this compound.
-
Route 2: Asymmetric Hydrogenation of Dehydromorpholine
This approach utilizes a chiral rhodium catalyst to achieve highly enantioselective hydrogenation of a dehydromorpholine precursor.
-
Materials: N-protected 2-substituted dehydromorpholine, [Rh(COD)2]BF4, (R)-SKP ligand, Dichloromethane (DCM), Hydrogen gas (H2).
-
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 and the (R)-SKP ligand in anhydrous DCM.
-
Add the N-protected 2-substituted dehydromorpholine to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the (R)-2-substituted morpholine.[3]
-
Subsequent functional group manipulation and deprotection, followed by salt formation with HCl, yields this compound.
-
Application in Drug Development
This compound serves as a crucial building block in the synthesis of several classes of therapeutic agents, including kinase inhibitors and antibiotics.
Case Study: Fostamatinib (a SYK Inhibitor)
Fostamatinib is an inhibitor of spleen tyrosine kinase (SYK) used for the treatment of chronic immune thrombocytopenia.[4] The synthesis of Fostamatinib and its active metabolite, R406, can utilize chiral morpholine derivatives. The morpholine moiety is often critical for achieving the desired binding affinity and pharmacokinetic profile.
Signaling Pathway of SYK Inhibition by Fostamatinib Analogs
The diagram below illustrates the signaling pathway inhibited by Fostamatinib. SYK is a key mediator in the signaling cascade downstream of the B-cell receptor (BCR). Inhibition of SYK blocks the activation of downstream effectors, ultimately leading to a reduction in B-cell proliferation and survival.
Caption: SYK Inhibition Pathway.
Application in Antibiotic Analogs: Linezolid
The morpholine ring is a key structural feature of the antibiotic Linezolid. This compound can be used in the synthesis of novel Linezolid analogs to explore structure-activity relationships and develop new antibacterial agents with improved efficacy or resistance profiles.[5][6]
Conclusion
The synthesis of enantiomerically pure this compound is achievable through multiple synthetic routes, with asymmetric hydrogenation offering high yields and enantioselectivity. The choice of synthetic strategy will depend on factors such as catalyst availability and cost. Its utility as a chiral building block is well-established, particularly in the development of kinase inhibitors and antibiotic analogs. Further reproducibility studies comparing different synthetic protocols under standardized conditions would be beneficial for process optimization and scale-up in industrial settings.
References
- 1. banglajol.info [banglajol.info]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Morpholin-2-ylmethanol Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-Morpholin-2-ylmethanol hydrochloride, ensuring compliance and minimizing risk.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The disposal of this compound should follow a clear, documented procedure to ensure safety and regulatory compliance.
1. Waste Identification and Classification:
-
Treat this compound as hazardous waste unless explicitly stated otherwise by a specific SDS or a qualified environmental health and safety (EHS) professional.
-
Based on data for related morpholine compounds, this substance may be classified as a flammable liquid and harmful if swallowed or in contact with skin.[2][3] It is crucial to check the specific hazards listed in the available documentation.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[10][13]
-
It should be collected in a dedicated, properly labeled waste container.
-
Keep it separate from incompatible materials such as strong oxidizing agents.[7]
3. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often the best choice.[14]
-
The container must be in good condition with a secure, screw-top cap.[10]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[10]
4. Labeling:
-
Properly label the waste container with the following information[11][13]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The date when waste was first added to the container.
-
The specific hazards associated with the chemical (e.g., Flammable, Toxic).
-
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[6]
6. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (per institutional guidelines, often not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][14]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[12][14]
Quantitative Data Summary
For effective waste management, it's crucial to adhere to established quantitative limits for hazardous waste accumulation. The following table summarizes typical limits, though these may vary by jurisdiction and institution.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [11] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [11] |
| Container Headspace | At least 10% (do not fill beyond 90%) | [10] |
| Maximum Storage Time (Partially Filled) | Up to one year | [10] |
| Time to Removal After Container is Full | Within three calendar days | [10] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. northmetal.net [northmetal.net]
- 4. msdsdigital.com [msdsdigital.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
- 13. benchchem.com [benchchem.com]
- 14. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling (S)-Morpholin-2-ylmethanol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for (S)-Morpholin-2-ylmethanol hydrochloride, a morpholine derivative. The following guidelines are based on the safety data for morpholine and related compounds and are intended to offer a robust framework for laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[4][5] A face shield may be necessary for splash hazards. | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., butyl rubber, fluoroelastomer).[4] Gloves should be inspected before use and disposed of properly.[5] | To prevent skin contact, which can lead to irritation.[1][2] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. In cases of potential significant exposure, a chemical-protection suit and rubber boots are recommended.[4] | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors/acid gases is recommended.[4] | To prevent inhalation of dust or vapors which may be harmful.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
Spill Response
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to institutional guidelines. |
Waste Management Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
